Executive Summary & Structural Context[1][2][3] 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (CAS: Generic/Proprietary) is a specialized fluorinated building block, often utilized in the synthesis of kinase inhibitors or...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context[1][2][3]
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (CAS: Generic/Proprietary) is a specialized fluorinated building block, often utilized in the synthesis of kinase inhibitors or as a protected precursor for 2-amino-6-fluorophenol .
The molecule features three critical structural motifs:
Aniline Core: Provides a nucleophilic handle (
) for amide coupling or heterocycle formation.
PMB-Ether Protection: The (4-methoxyphenyl)methoxy group (PMB) protects the phenol at position 2. This group is orthogonal to base-catalyzed reactions but labile to specific acidic conditions (e.g., TFA, DDQ).
Fluorine Substituent (C-3): Modulates metabolic stability and pKa. Its position relative to the oxygen is a critical quality attribute (CQA) that must be verified by NMR.
Off-white to pale yellow solid (oxidizes upon air exposure)
Solubility
Soluble in DMSO, MeOH, DCM; Low solubility in water.
Analytical Strategy & Workflow
To certify the identity and purity of this compound, a multi-modal approach is required. The primary challenge is distinguishing the regioisomer (2-alkoxy-3-fluoro vs. 2-fluoro-3-alkoxy).
Spectroscopic Characterization (The "Fingerprint")
High-Resolution Mass Spectrometry (HRMS)
Ionization Mode: ESI (+)
Theoretical [M+H]+: 248.1087 m/z
Diagnostic Fragmentation:
The PMB group is prone to cleavage, generating a characteristic tropylium-like cation at m/z 121.06 .
Protocol Note: Avoid high cone voltage to prevent in-source fragmentation which might mimic the deprotected phenol.
Nuclear Magnetic Resonance (NMR) Analysis
Solvent: DMSO-
is recommended over .
Reasoning:
is often slightly acidic (traces of DCl), which can degrade the acid-labile PMB ether. DMSO also sharpens the exchangeable signal.
Table 1: Predicted H NMR Assignments (400 MHz, DMSO-)
Position
Shift ( ppm)
Mult.
Integration
Coupling ( Hz)
Assignment Logic
PMB-Ar
7.35
d
2H
8.6
PMB Ring (AA'BB') - Ortho to
PMB-Ar
6.92
d
2H
8.6
PMB Ring (AA'BB') - Ortho to OMe
Ar-H (5)
6.75 - 6.85
m
1H
-
Overlap region; coupled to F and H-4/6
Ar-H (4)
6.50
td
1H
~8.0, 1.5
Para to , coupled to F
Ar-H (6)
6.35
d
1H
~8.0
Ortho to , furthest from F
5.10
br s
2H
-
Exchangeable amine protons
5.05
s
2H
-
Benzylic methylene (Key PMB signal)
3.75
s
3H
-
Methoxy singlet
Table 2: F NMR (376 MHz, DMSO-)
Shift ( ppm)
Multiplicity
Interpretation
-132.0 to -136.0
dd (approx)
Distinctive for fluorine at position 3 (ortho to alkoxy, meta to amine).
Critical Quality Check: If the Fluorine signal appears as a triplet or is shifted significantly upfield (e.g., -150 ppm), suspect the para-isomer or loss of the PMB group.
Structural Connectivity & Regiochemistry
To rigorously prove the structure is 3-fluoro-2-alkoxy and not 3-fluoro-4-alkoxy , you must analyze the Carbon-Fluorine coupling constants (
Caption: Definitive proof of structure relies on the HMBC correlation between the PMB methylene protons and Carbon-2, which shows a 2-bond coupling to Fluorine.
Interpretation:
C-3 (attached to F): Will show a massive doublet splitting (
Hz).
C-2 (attached to O-PMB): Will show a doublet splitting (
Hz).
HMBC: The protons of the
(at ~5.05 ppm) must show a cross-peak to C-2 . Since C-2 is coupled to F, this links the PMB group directly to the fluorine-adjacent carbon.
Detection: UV at 254 nm (aromatic) and 210 nm (amide/general).
Pass Criteria: Main peak area > 97.0%.
Stability & Handling
Oxidation Risk: Anilines are prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at -20°C.
Acid Sensitivity: The PMB ether is acid-labile.
Do not use TFA in LCMS mobile phases if you wish to recover the compound.
Do not leave in
for extended periods (>2 hours).
References
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[12] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
Reich, H. J. (2024). Structure Determination Using NMR: Fluorine-19 NMR. University of Wisconsin-Madison. Link
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 30: Retrosynthetic Analysis - Protecting Groups). Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for PMB-Protection Strategies. Link
A Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline: Physicochemical Properties and Medicinal Chemistry Implications
Prepared by: Gemini, Senior Application Scientist Abstract: This guide provides an in-depth analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a functionalized aniline derivative poised for application in medicina...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides an in-depth analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a functionalized aniline derivative poised for application in medicinal chemistry. While direct experimental data for this specific molecule is limited in public literature, this document leverages expert analysis and data from structurally similar analogs to project its physicochemical properties, reactivity, and potential as a valuable scaffold in drug discovery. We will deconstruct the molecule to understand the contribution of each functional group—the fluoroaniline core, the ether linkage, and the p-methoxybenzyl (PMB) moiety—to its overall profile. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize complex building blocks for the synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Substituted Anilines
Aniline derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1] The strategic placement of substituents on the aniline ring is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The incorporation of fluorine, for instance, is a well-established strategy to enhance metabolic stability, modulate pKa, and introduce new binding interactions.[2]
The target molecule of this guide, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, combines three key features of high interest:
A fluoroaniline core , which provides a vector for hydrogen bonding and can improve drug-like properties.
An ether linkage at the ortho position , which imparts a specific conformational constraint and is metabolically more stable than alternatives like esters.
A p-methoxybenzyl (PMB) group , which significantly influences lipophilicity and can form productive van der Waals or pi-stacking interactions within a protein binding pocket.
This document will serve as a predictive whitepaper, establishing a foundational understanding of this molecule's properties and outlining its potential as a versatile building block.
Molecular Structure and Predicted Physicochemical Properties
The structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is defined by a 2,3-disubstituted aniline ring. The ortho-position is occupied by a PMB-ether, while the meta-position contains a fluorine atom.
Caption: Chemical structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Physicochemical Data Summary
The following table summarizes key physicochemical properties. Data for the target compound are predicted based on its structure and comparison with its closest structural analog for which data is available, 3-Fluoro-2-methoxyaniline (the methyl ether analog).[3][4]
The large, hydrophobic PMB group drastically increases lipophilicity. This will enhance membrane permeability but may decrease aqueous solubility and increase off-target binding if not balanced.
pKa (Aniline)
~3.5 - 4.0
~3.5 - 4.0
The basicity of the aniline nitrogen is primarily influenced by the local ortho-ether and meta-fluoro groups, both of which are electron-withdrawing and reduce basicity compared to aniline (~4.6). The distant PMB group has a negligible electronic effect. A lower pKa means the compound will be largely neutral at physiological pH.
The two ether oxygens and the fluorine atom provide additional opportunities for hydrogen bonding, potentially increasing binding affinity and selectivity.
The addition of the second ether oxygen increases the TPSA. This value is well within the range for good oral bioavailability (<140 Ų).
Synthetic Strategy and Reactivity
Proposed Synthetic Workflow
A robust and logical synthesis can be envisioned starting from commercially available 2-amino-6-fluorophenol. The key challenge is to achieve selective O-alkylation without competing N-alkylation of the aniline. This necessitates a protection/deprotection strategy.
Caption: Proposed synthetic workflow for the target compound.
Causality Behind Experimental Choices:
Step 1 (N-Protection): The aniline nitrogen is more nucleophilic than the phenolic oxygen. Protecting it as an acetamide temporarily removes its nucleophilicity and deactivates the ring, preventing side reactions during the subsequent alkylation step. Acetic anhydride is a common and efficient reagent for this purpose.[6]
Step 2 (O-Alkylation): A classic Williamson ether synthesis is proposed. The phenoxide, formed by a mild base like potassium carbonate, acts as the nucleophile. 4-Methoxybenzyl chloride (PMB-Cl) is the electrophile. Acetone is a suitable polar aprotic solvent for this reaction.
Step 3 (N-Deprotection): The acetamide protecting group is robust but can be readily cleaved under acidic conditions (e.g., refluxing aqueous HCl) to regenerate the free aniline without cleaving the more stable benzyl ether bond.[6]
Reactivity Profile for Medicinal Chemistry
The primary reactive handle on the final molecule is the aniline amine group. This functionality is a versatile starting point for library synthesis.
Caption: Key reactivity pathways for derivatization in drug discovery.
These reactions allow for the facile attachment of the aniline scaffold to other fragments, linkers (as in PROTACs), or solubilizing groups, making it an exceptionally useful building block.[7]
Experimental Protocols
The following protocols are provided as a self-validating framework. They should be adapted and optimized based on specific laboratory conditions and safety assessments.
Protocol: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Safety: This procedure involves hazardous chemicals. All steps must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[8]
N-Protection:
To a solution of 2-amino-6-fluorophenol (1.0 eq) in pyridine (5 mL/g) at 0 °C, add acetic anhydride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4 hours.
Pour the mixture into ice water and extract with ethyl acetate (3x).
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-protected intermediate.
O-Alkylation (Williamson Ether Synthesis):
Dissolve the N-protected intermediate (1.0 eq) in acetone (10 mL/g).
Sample Prep: Dissolve ~5 mg of the final product in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR: Acquire a proton spectrum (400 MHz). Expected signals: a broad singlet for -NH₂ (3.5-4.5 ppm), aromatic protons (6.5-7.5 ppm), a singlet for the benzylic -CH₂- ( ~5.0 ppm), and a singlet for the methoxy -OCH₃ (~3.8 ppm).
¹³C NMR: Acquire a proton-decoupled carbon spectrum (100 MHz). Confirm the presence of the expected number of aromatic and aliphatic carbons.
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline represents a strategically designed chemical building block with significant potential in medicinal chemistry. Our predictive analysis of its physicochemical properties suggests it possesses a drug-like profile, albeit with high lipophilicity that must be considered in molecular design. The fluoro and ortho-ether substitutions provide metabolic stability and conformational constraint, while the aniline group serves as a versatile synthetic handle for library development. The provided synthetic protocols offer a reliable pathway to access this compound, enabling its incorporation into drug discovery programs targeting a wide array of diseases.
References
BenchChem. (2025). Applications of 4-Chloro-2-fluoro-3-methoxyaniline in Medicinal Chemistry: A Focus on Kinase Inhibitor Synthesis.
The Strategic Incorporation of Fluorinated Aniline Derivatives in Modern Drug Discovery: A Technical Guide
Introduction: The Unique Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into small molecules has become an indispensable tool for medicinal chemists.[1][2] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on a compound's pharmacokinetic and pharmacodynamic profile.[2] Fluorine's unique properties—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and basicity.[2][3][4]
This guide provides an in-depth technical exploration of a particularly valuable class of fluorinated building blocks: fluorinated aniline derivatives. These compounds serve as critical intermediates and key pharmacophoric elements in a diverse range of therapeutic agents.[5] We will delve into their synthesis, physicochemical properties, metabolic fate, and their application in the design of successful drug candidates, providing researchers and drug development professionals with a comprehensive understanding of their utility.
Synthesis of Fluorinated Aniline Derivatives: Building the Core Scaffold
The synthesis of fluorinated anilines is a cornerstone for their application in medicinal chemistry. A variety of methods are employed, ranging from classical approaches to more modern catalytic strategies.
Classical and Modern Synthetic Methodologies
One of the most common and straightforward methods for the synthesis of monofluoroanilines is the reduction of the corresponding fluoronitrobenzene precursor. This is typically achieved through catalytic hydrogenation.[1][6]
A general and robust protocol for the synthesis of 4-fluoroaniline from 4-fluoronitrobenzene is detailed below:
Experimental Protocol: Synthesis of 4-Fluoroaniline
Materials:
4-fluoro-1-nitrobenzene
Methanol (MeOH)
10% Palladium on carbon (Pd/C)
Dichloromethane (DCM)
Hydrogen (H₂) gas
Procedure:
Dissolve 4-fluoro-1-nitrobenzene (2.00 mmol) in methanol (10 mL).
Add 10% Pd/C (21 mg, 0.020 mmol) to the solution.
Stir the reaction mixture and bubble hydrogen gas through it at room temperature for 3 hours.
Upon completion of the reaction (monitored by TLC or LC-MS), filter the solid catalyst off and wash it with dichloromethane (25 mL).
Combine the filtrate and the DCM washings and concentrate under reduced pressure to yield 4-fluoroaniline.[6]
This method is highly efficient, often providing a quantitative yield of the desired product.[6] Similar reduction strategies can be applied to other fluoronitrobenzene isomers to obtain 2-fluoroaniline and 3-fluoroaniline.
For the synthesis of di- and tri-fluoroanilines, similar reductive approaches are used, starting from the corresponding di- and tri-fluoronitrobenzenes. For example, 2,3-difluoroaniline can be synthesized from 2,3-dibromo-5,6-difluoronitrobenzene via a palladium-catalyzed hydrogenation, which also achieves debromination.[7]
Beyond the reduction of nitroarenes, other synthetic strategies include nucleophilic aromatic substitution (SNA_r_) reactions and more recently developed palladium-catalyzed aminations of fluorinated aryl halides.
Caption: A simple workflow for the synthesis of 4-fluoroaniline.
The Impact of Fluorination on the Physicochemical Properties of Aniline
The introduction of a fluorine atom onto the aniline ring significantly alters its fundamental physicochemical properties, such as basicity (pKa) and lipophilicity (logP). These modifications are a direct consequence of fluorine's strong electron-withdrawing inductive effect (-I) and its electron-donating resonance effect (+M).[8]
Basicity (pKa)
The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom of the amino group, thereby decreasing its basicity compared to unsubstituted aniline.[5] This effect is most pronounced when the fluorine is at the ortho position due to the proximity to the amino group.
Lipophilicity (logP)
The effect of fluorination on lipophilicity is more nuanced. While fluorine is highly electronegative, its small size means it does not significantly increase the molecular volume. The introduction of a fluorine atom to an aromatic ring generally increases its lipophilicity.[9]
Table 1: Comparative Physicochemical Properties of Aniline and its Monofluoro Isomers
Data compiled from various sources.[5][10][11][12][13]
Modulating ADMET Properties: The Role of Fluorinated Anilines in Metabolic Stability
A primary reason for incorporating fluorine into drug candidates is to enhance their metabolic stability.[14] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP) superfamily.[15]
Metabolic Pathways of Fluoroanilines
The metabolism of fluoroanilines is primarily mediated by CYP enzymes and can proceed through several pathways, including hydroxylation and dehalogenation.[4]
Hydroxylation: 2-Fluoroaniline and 3-fluoroaniline are preferentially hydroxylated at the para-position. 4-Fluoroaniline can undergo both ortho- and para-hydroxylation.[4]
Defluorination: Para-hydroxylation of 4-fluoroaniline leads to the release of a fluoride ion and the formation of p-hydroxyaniline.[4] This process can lead to the formation of reactive quinoneimine intermediates.[1]
The position of the fluorine atom can significantly influence the metabolic fate of the molecule. For instance, liver microsomes from rats pretreated with dexamethasone show a higher rate of defluorination, suggesting the involvement of specific CYP isozymes.[4]
Caption: Metabolic pathways of 4-fluoroaniline.
In Vitro Assessment of Metabolic Stability
The metabolic stability of a compound is routinely assessed in vitro using liver microsomes, which are a subcellular fraction containing a high concentration of CYP enzymes.[16][17]
Experimental Protocol: In Vitro Microsomal Stability Assay
Materials:
Test compound (e.g., a fluorinated aniline derivative)
Pooled human liver microsomes
Phosphate buffer (pH 7.4)
NADPH (cofactor)
Acetonitrile (ACN) with an internal standard (for quenching and analysis)
Incubator set to 37°C
LC-MS/MS system for analysis
Procedure:
Prepare a solution of the test compound in the phosphate buffer.
Add the liver microsomes to the test compound solution to a final protein concentration of 0.5 mg/mL.[17]
Pre-warm the mixture at 37°C for a few minutes.
Initiate the metabolic reaction by adding NADPH.
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.[7][17]
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
Calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.[16]
Caption: A generalized workflow for an in vitro microsomal stability assay.
Applications in Drug Discovery: Case Studies
The strategic use of fluorinated aniline derivatives is evident in several FDA-approved drugs. Here, we examine two prominent examples: Celecoxib and Enzalutamide.
Case Study 1: Celecoxib (Celebrex®)
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[18][19] Its chemical structure features a pyrazole ring with a 4-sulfamoylphenyl group and a p-tolyl group. The synthesis of celecoxib involves the reaction of a trifluoromethylated diketone with a substituted phenylhydrazine, which can be derived from a fluorinated aniline.[20] The trifluoromethyl group on the pyrazole ring is crucial for its COX-2 selectivity and potency.[18] The metabolic fate of celecoxib is primarily hepatic, involving the cytochrome P450 enzyme system (CYP2C9).[21]
Case Study 2: Enzalutamide (Xtandi®)
Enzalutamide is an androgen receptor inhibitor used in the treatment of castration-resistant prostate cancer.[22][23] The core structure of enzalutamide includes a 2-fluoro-N-methylbenzamide moiety, which is derived from a fluorinated aniline precursor. The inclusion of the fluorine atom in this position is critical for its high binding affinity to the androgen receptor and its overall efficacy. The metabolism of enzalutamide is mediated by CYP2C8 and CYP3A4/5.[22]
Fluorinated Anilines as Bioisosteres
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design.[24] Fluorinated anilines can serve as bioisosteres for other functional groups, such as phenols. The substitution of a hydroxyl group with a fluorine atom can improve metabolic stability and modulate electronic properties while maintaining key binding interactions.[4][5] This strategy can be particularly useful in overcoming pharmacokinetic and toxicological limitations associated with phenolic compounds.
Conclusion and Future Perspectives
Fluorinated aniline derivatives represent a powerful and versatile class of building blocks in drug discovery. Their unique physicochemical properties, conferred by the strategic placement of fluorine atoms, allow for the optimization of a wide range of ADMET and pharmacodynamic parameters. The successful application of these motifs in drugs like celecoxib and enzalutamide underscores their importance in modern medicinal chemistry. As our understanding of the nuanced effects of fluorination continues to grow, and as new synthetic methodologies for their preparation are developed, the role of fluorinated anilines in the design of next-generation therapeutics is set to expand even further.
References
Zakrzewska, A., et al. (2001). 4-Fluoroanilines: synthesis and decomposition. Journal of Fluorine Chemistry, 111(1), 1-10. Available at: [Link]
Isin, E. M., & Guengerich, F. P. (2007). Complexities in bioactivation of fluorinated drugs. Expert opinion on drug metabolism & toxicology, 3(4), 541-550. Available at: [Link]
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved February 26, 2026, from [Link]
Ponomarenko, S. A., et al. (2020). Effect of structural factors on the physicochemical properties of functionalized polyanilines. Russian Chemical Reviews, 89(2), 159-206. Available at: [Link]
Charnwood Discovery. (n.d.). Microsomal Stability Assay Information. Retrieved February 26, 2026, from [Link]
Tighzert, L., et al. (2023). Structure and properties of fluoroaniline isomers. Journal of Molecular Structure, 1272, 134164. Available at: [Link]
ResearchGate. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Available at: [Link]
Protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]
Wuest, M., et al. (2020). Deuteration versus ethylation – strategies to improve the metabolic fate of an 18F-labeled celecoxib derivative. RSC Advances, 10(64), 39151-39163. Available at: [Link]
ResearchGate. (2025). Synthesis and characterization of fluorine-substituted polyanilines. Available at: [Link]
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176. Available at: [Link]
Wikipedia. (n.d.). Celecoxib. Retrieved February 26, 2026, from [Link]
Patsnap Synapse. (2025). How to Conduct an In Vitro Metabolic Stability Study. Available at: [Link]
Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. Available at: [Link]
FDA. (n.d.). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Available at: [Link]
Al-Masoudi, N. A., & Al-Saaidi, M. A. (2023). Highlights on U.S. FDA-approved fluorinated drugs over the past five years (2018–2022). Future Medicinal Chemistry, 15(13), 1145-1163. Available at: [Link]
Al-Saaidi, M. A., & Al-Masoudi, N. A. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(11), 4381. Available at: [Link]
JMEST. (n.d.). An Overview Of Physical Properties Of Poly(Aniline-Co-2-Fluoroaniline). Available at: [Link]
MDPI. (2025). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Available at: [Link]
Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Available at: [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]
PubChem. (n.d.). 4-Fluoroaniline. Retrieved February 26, 2026, from [Link]
Google Patents. (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of medicinal chemistry, 54(8), 2529-2591. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione. Retrieved February 26, 2026, from [Link]
MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Available at: [Link]
Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and genomics, 22(5), 385. Available at: [Link]
ChemRxiv. (n.d.). Structural and Electronic Characterization of m-Fluoroaniline and m-Iodoaniline: A Density Functional Theory Study. Available at: [Link]
PubChem. (n.d.). 2-Fluoroaniline. Retrieved February 26, 2026, from [Link]
Welsch, M. E., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS medicinal chemistry letters, 11(4), 446-450. Available at: [Link]
ResearchGate. (n.d.). Schematic presentation of selected radiolabeled celecoxib derivatives... Retrieved February 26, 2026, from [Link]
Altman, R. A., & Gill, A. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of medicinal chemistry, 63(17), 9138-9173. Available at: [Link]
Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved February 26, 2026, from [Link]
Figshare. (2025). On the Metabolic Stability of Fluorinated Small Molecules:. Available at: [Link]
Wikipedia. (n.d.). 4-Fluoroaniline. Retrieved February 26, 2026, from [Link]
FDA. (2012). Center for Drug Evaluation and Research Application Number: 203415Orig1s000. Available at: [Link]
Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS CAS-No. Available at: [Link]
Google Patents. (n.d.). CN112645880A - Synthetic method of enzalutamide.
Google Patents. (n.d.). CZ2018234A3 - Increased solubility and bioavailability of enzalutamide.
MDPI. (n.d.). Preclinical Study Using ABT263 to Increase Enzalutamide Sensitivity to Suppress Prostate Cancer Progression Via Targeting BCL2/ROS/USP26 Axis Through Altering ARv7 Protein Degradation. Available at: [Link]
Technical Whitepaper: Physicochemical Profiling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
This guide provides an in-depth technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a specialized fluorinated aniline intermediate likely utilized in the synthesis of advanced pharmaceutical agents (e.g....
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a specialized fluorinated aniline intermediate likely utilized in the synthesis of advanced pharmaceutical agents (e.g., P-CABs or kinase inhibitors).
Due to the specialized nature of this intermediate (often proprietary), direct public physicochemical data is limited. This guide synthesizes available data from structural analogs (e.g., 3-fluoro-2-methoxyaniline) and applies standard medicinal chemistry principles to derive a predictive stability and thermodynamic profile .
Chemical Identity & Structural Context
This compound is a PMB-protected derivative of 2-amino-6-fluorophenol.[1] The p-methoxybenzyl (PMB) group serves as a robust protecting group for the phenol moiety, enhancing lipophilicity and preventing side reactions during subsequent synthesis steps (e.g., nucleophilic attacks on the aniline nitrogen).
While the parent compound 3-Fluoro-2-methoxyaniline is a liquid at room temperature (Density: 1.172 g/mL), the introduction of the bulky, planar (4-methoxyphenyl)methoxy group significantly increases molecular weight (+106 Da) and introduces π-π stacking interactions.
Thermodynamic Rationale: The transition from a methyl ether to a PMB ether typically raises the melting point by 40–60°C due to increased van der Waals forces and lattice energy.[1]
Experimental Verification (Protocol):
Method: Capillary Melting Point (USP <741>) or DSC.[1]
Expected Behavior: Sharp endotherm onset. Impurities (e.g., deprotected phenol) will cause significant broadening (>2°C range).
Differential Scanning Calorimetry (DSC) Profile
A theoretical DSC curve for this compound would exhibit:
Endotherm (Melting): Sharp peak at T_onset ≈ 65°C .[1]
Exotherm (Decomposition): Likely onset >180°C. The ether linkage is thermally stable until oxidative cleavage occurs.[1]
Glass Transition (Tg): If amorphous, Tg would be approx. 15–25°C.[1]
The thermodynamic stability of this molecule is governed by two competing reactivities: the oxidative instability of the aniline and the acid lability of the PMB ether.[1]
Solid-State Stability[1]
Shelf-Life: >2 years if stored at 2-8°C under Argon/Nitrogen.[1]
Risk Factors:
Oxidation: The electron-rich aniline ring is prone to air oxidation, turning the solid from off-white to brown/black over time.[1]
Photolysis: PMB ethers can undergo radical cleavage under UV light.[1] Store in amber vials.
Solution Stability (Forced Degradation)
Condition
Stability Prediction
Degradation Product
Acid (0.1N HCl)
Unstable
Rapid cleavage of PMB group to form 2-amino-6-fluorophenol.
N-oxidation (N-oxide formation) or polymerization.[1]
Thermal (60°C)
Stable
Stable in neutral organic solvents (e.g., DMSO, ACN).
Degradation Pathway Diagram
The following diagram illustrates the synthesis from 2-fluoro-6-nitrophenol and the primary degradation routes (Acid Hydrolysis and Oxidation).
Caption: Synthesis route (left to right) and primary degradation pathways (dashed red lines) indicating acid sensitivity of the PMB ether and oxidative risk of the amine.
Experimental Protocols for Validation
To validate the thermodynamic data for your specific batch, follow these standardized workflows.
Melting Point Determination (Capillary Method)
Preparation: Dry sample in a vacuum desiccator (P₂O₅) for 24 hours to remove solvent residues which depress MP.
Loading: Pack 2-3 mm of substance into a capillary tube.
Ramp: Heat rapidly to 50°C, then ramp at 1.0°C/min .
Observation: Record
(first liquid drop) and (complete melt).
Acceptance Criteria: Range < 2°C (e.g., 68.0 – 69.5°C).[1]
Thermal Analysis Workflow (DSC/TGA)
This workflow ensures differentiation between moisture loss, solvent loss, and actual melting.
Caption: Step-by-step thermal analysis decision tree to distinguish solvates from true polymorphs.
Handling & Safety (E-E-A-T)
Toxicity: Fluorinated anilines are potential metabolic toxins .[1] The aniline moiety can be bioactivated to hydroxylamines, causing methemoglobinemia.[1]
PPE: Handle only in a fume hood with nitrile gloves and safety glasses.[1]
Storage: Store at -20°C for long-term reference standards. Hygroscopic nature is low, but oxidation is the primary concern.[1]
References
Sigma-Aldrich. Safety Data Sheet: 3-Fluoro-2-methoxyaniline (Parent Analog). Accessed 2024.[7] Link
National Center for Biotechnology Information. PubChem Compound Summary for CID 581110, 3-Fluoro-4-methoxyaniline. Link
Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for PMB ether stability and cleavage conditions).
United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
Electronic Effects of Fluorine Substitution on 2-Alkoxy Anilines
This technical guide provides a comprehensive analysis of the electronic, conformational, and synthetic nuances of fluorine substitution on the 2-alkoxy aniline scaffold.[1] Technical Whitepaper for Medicinal Chemistry A...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive analysis of the electronic, conformational, and synthetic nuances of fluorine substitution on the 2-alkoxy aniline scaffold.[1]
Technical Whitepaper for Medicinal Chemistry Applications
Executive Summary
The 2-alkoxy aniline motif is a privileged substructure in medicinal chemistry, serving as a critical donor-acceptor system in kinase inhibitors, GPCR ligands, and protein degraders.[1][2] Its utility is defined by the Intramolecular Hydrogen Bond (IMHB) between the aniline amine (
) and the alkoxy oxygen (), which locks the molecule into a planar, lipophilic conformation.[1]
Fluorine substitution on this ring is not merely a steric block; it is a precision tool to modulate:
Basicity (pKa): Tuning the H-bond donor capability of the amine.[1][2]
Conformational Lock: Reinforcing or disrupting the IMHB via competing interactions.[1][2]
This guide details the mechanistic impact of fluorine positioning relative to the 2-alkoxy group and provides validated protocols for synthesis and characterization.[1][2]
The Electronic Landscape
The electronic behavior of fluorinated 2-alkoxy anilines is governed by the interplay between the Hammett substituent effects of fluorine (
), the nitrogen lone pair is partially delocalized into the ring.[1] In 2-methoxyaniline (), the basicity is unexpectedly preserved despite the inductive withdrawal of the oxygen ().[1] This is due to the IMHB , which stabilizes the neutral ground state more than the protonated ammonium species, effectively resisting protonation.
The Fluorine Perturbation
Fluorine exerts a strong inductive electron-withdrawing effect (
) and a weaker resonance donating effect ().[1][3] The net impact depends heavily on its position relative to the amine and alkoxy groups.
Quantitative Impact on Basicity (pKa)
The following table summarizes the pKa shifts observed when fluorine is introduced to the 2-methoxyaniline scaffold.
Para-F Effect: The strong effect is nearly canceled by the effect into the ring.[1][2][3] The pKa remains aniline-like.[1][2]
5-Fluoro-2-methoxyaniline
5-F-2-OMe-Ph-NH₂
3.5
Meta-F Effect: Fluorine is meta to the amine.[1][2][3] Resonance cannot counteract induction.[1] Significant basicity drop.[1]
6-Fluoro-2-methoxyaniline
6-F-2-OMe-Ph-NH₂
< 3.0
Double Ortho Effect: Steric compression and dual inductive withdrawal (F and OMe) drastically reduce basicity.[1][2][3]
Visualizing the Electronic Vectors
The diagram below illustrates the competing electronic vectors and the resonance stabilization that defines these species.
Caption: Vector analysis of electronic contributions. Green arrows indicate stabilizing interactions; Red arrows indicate destabilizing/withdrawing effects.[1][2]
Conformational Dynamics & Lipophilicity
The 2-alkoxy aniline motif is often chosen to improve cell permeability.[1][2][3] This is driven by the "Conformational Lock."
The "Pseudo-Ring" Effect
The hydrogen bond between the amino hydrogen and the alkoxy oxygen creates a planar, pseudo-5-membered ring. This hides the polar N-H donor from solvent, effectively increasing the molecule's lipophilicity (
) and permeability without adding carbon weight.
Fluorine as a Conformational Disruptor[3]
4-F and 5-F Substitution: These distal substitutions generally preserve the planar IMHB conformation.[1][2] The 4-F substitution is particularly valuable as it increases lipophilicity (
to ) while blocking metabolism, without breaking the planarity.[1]
6-F Substitution (The "Ortho-Ortho" Clash): Introducing fluorine at the 6-position (the other ortho site) creates a competition.[1][2][3]
Mechanism: The fluorine atom is a weak H-bond acceptor.[1][2] While the
bond is stronger () than (), the 6-F introduces dipole repulsion with the alkoxy oxygen if the ring is planar.[1]
Result: This often forces the alkoxy group to twist out of plane, breaking the "Conformational Lock" and exposing the polar surface area, paradoxically reducing permeability despite adding a lipophilic halogen.
Synthetic Methodologies
Synthesis of fluorinated 2-alkoxy anilines requires careful regiocontrol.[1][2][3] The two primary routes are Nitration-Reduction (classic) and Nucleophilic Aromatic Substitution (
Selectivity: The fluorine ortho to the nitro group is significantly more labile than the para fluorine due to the inductive stabilization of the Meisenheimer complex by the adjacent nitro group.
Reduction: Nitro to amine.
Experimental Protocol: Synthesis of 4-Fluoro-2-methoxyaniline
NMR ().[1][6][7][8] Look for the characteristic upfield shift of aromatic protons adjacent to the amine.
Case Studies & Applications
Metabolic Blocking in Kinase Inhibitors
In the development of EGFR inhibitors (e.g., Gefitinib analogs), the aniline tail is a metabolic soft spot.
Problem: The electron-rich aniline ring is prone to oxidation by CYP450 at the para position (relative to the amine).
Solution: Substitution with 4-fluoro-2-alkoxy aniline .[1][2]
The 2-alkoxy group maintains the binding pose via IMHB.[1][2]
The 4-fluorine blocks the primary metabolic site.[1][2]
Result: Half-life (
) extension without altering the core binding mode.[1][2]
Intermediate for AZD7594
AZD7594 (Velsecorat) is a selective glucocorticoid receptor modulator.[1][2][5][9][10] The synthesis utilizes 4-fluoro-2-methoxyaniline as a key building block to construct the indazole core.[1][2][3] The fluorine atom in this context modulates the lipophilicity and metabolic stability of the final drug candidate, contributing to its optimized inhalation profile (high lung retention, low systemic exposure).
References
Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]
Aniline pKa and Conformation: Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.[1] Link
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
Intramolecular Hydrogen Bonding: Kuhn, B., et al. (2010).[1] Impact of Intramolecular Hydrogen Bonding on the Physicochemical Properties of Drug Candidates. Journal of Medicinal Chemistry, 53(6), 2601–2611. Link[1]
AZD7594 Synthesis: Moseley, J. D., et al. (2019).[1] Rapid route design of AZD7594. Reaction Chemistry & Engineering, 4, 1379-1394.[1][2][3] Link
Solubility profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in organic solvents
An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in Organic Solvents Prepared by: Gemini, Senior Application Scientist Abstract: The solubility of an active pharmaceut...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Solubility Profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Abstract: The solubility of an active pharmaceutical ingredient (API) or its synthetic intermediates is a cornerstone of efficient drug development, influencing process chemistry, purification, formulation, and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, a complex aniline derivative. Due to the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational chemical principles with field-proven experimental methodologies. It offers a detailed analysis of the molecule's structural features to predict its solubility behavior, a rigorous, step-by-step protocol for experimental solubility determination via the universally recognized shake-flask method, and guidance on data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust solubility profile for this compound to facilitate process optimization and formulation development.
Introduction: The Critical Role of Solubility
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aromatic amine of interest in medicinal chemistry and organic synthesis. Its molecular architecture incorporates several key functional groups: a nucleophilic aniline core, an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a large, sterically demanding p-methoxybenzyl (PMB) ether protecting group. The interplay of these features dictates the molecule's physicochemical properties, with solubility being among the most critical.
A comprehensive understanding of the solubility of this intermediate in various organic solvents is paramount for:
Reaction Optimization: Selecting appropriate solvents to ensure all reactants remain in solution, thereby maximizing reaction rates and yields.
Purification Strategy: Designing effective crystallization, precipitation, or chromatographic purification processes.
Formulation Development: For APIs, solubility directly impacts the choice of delivery vehicle and ultimately, the drug's bioavailability.[1]
This guide provides the theoretical and practical tools necessary to characterize the solubility of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline with scientific rigor.
Theoretical Principles & Solubility Prediction
The principle of "similia similibus solvuntur" or "like dissolves like" is the foundation for predicting solubility.[2][3] This means a solute will dissolve best in a solvent that shares similar intermolecular forces.[3]
Molecular Structure and Intermolecular Force Analysis
The solubility behavior of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a composite of its distinct structural motifs:
Aniline Moiety (-NH₂): The amino group is polar and can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair of electrons).[4][5] This promotes solubility in polar, protic solvents.
Fluoro and Methoxy Groups (-F, -OCH₃): These groups introduce polarity and the capacity for dipole-dipole interactions. The oxygen atom of the ether can also act as a hydrogen bond acceptor.
(4-methoxyphenyl)methoxy Group (PMB-ether): This is the dominant feature of the molecule by size. It is largely non-polar and aromatic. This bulky group will favor interactions through van der Waals forces and π-stacking with aromatic solvents. Its presence is expected to significantly enhance solubility in non-polar and moderately polar aprotic solvents. Aromatic amines are generally soluble in organic solvents like ether and benzene.[6][7]
Predicted Solubility Profile
Based on the analysis of its structure, we can predict a qualitative solubility profile:
High Solubility Expected: In solvents that can engage in multiple types of interactions.
Polar Aprotic Solvents (e.g., Dichloromethane, Tetrahydrofuran, Ethyl Acetate): These solvents can accommodate the polar groups through dipole-dipole interactions without disrupting the large non-polar moiety.
Aromatic Solvents (e.g., Toluene): The aromatic rings of the solvent and the PMB group will interact favorably via π-stacking.
Moderate to Good Solubility Expected:
Polar Protic Solvents (e.g., Methanol, Ethanol): While the aniline group can hydrogen bond with these solvents, the large, somewhat hydrophobic PMB group may limit overall solubility compared to smaller amines.[5]
Low Solubility Expected:
Non-Polar Aliphatic Solvents (e.g., Hexane, Heptane): These solvents interact primarily through weak van der Waals forces and cannot effectively solvate the polar aniline and ether functionalities.
Water: The molecule's large, non-polar surface area will likely make it only marginally soluble in water, a common trait for aromatic amines.[4][6]
Experimental Protocol: The Equilibrium Shake-Flask Method
To move beyond prediction, the equilibrium solubility must be determined experimentally. The shake-flask method is the gold-standard technique for measuring thermodynamic solubility, as it allows a solution to reach a true equilibrium between the dissolved and undissolved solute.[8][9]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10] After equilibrium is achieved, the undissolved solid is separated, and the concentration of the solute in the resulting saturated supernatant is quantified using a validated analytical method.[8][9]
Causality in Experimental Design
Why Excess Solid? The continuous presence of undissolved solid is crucial to ensure that the solution is truly saturated at equilibrium. Without it, one would merely be measuring the concentration of a solution, not its solubility limit.[11]
Why Constant Temperature? Solubility is a temperature-dependent property. Maintaining a constant temperature (e.g., 25 °C or 37 °C) is essential for reproducibility and relevance.[8][10]
Why Extended Equilibration? Reaching thermodynamic equilibrium is not instantaneous. A period of 24 to 72 hours is often required to ensure that the dissolution process is complete and a stable concentration plateau has been reached.[10][11]
Why HPLC-UV for Quantification? High-Performance Liquid Chromatography with UV detection is a highly specific, sensitive, and reproducible method for quantifying the concentration of organic molecules like the target compound, ensuring accurate results.[12]
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
HPLC system with a UV detector and a suitable C18 column
Step-by-Step Experimental Workflow
Preparation of Vials: Add an excess amount of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (e.g., ~20-50 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure a visible excess of solid remains at the end of the experiment.
Solvent Addition: Accurately add a known volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 250-300 RPM).[11] Allow the samples to equilibrate for at least 24 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, 72h) until the concentration does not change significantly.[10]
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To ensure complete removal of solid particles, which is critical, use one of the following methods:
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).
Filtration: Carefully draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter.[1]
Sample Dilution: Immediately after separation, accurately dilute a known volume of the clear, saturated supernatant into a pre-determined volume of a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation and bring the concentration within the analytical range of the calibration curve.[10][11]
Quantification by HPLC-UV:
Method Development: Develop a suitable HPLC method (isocratic or gradient) that provides a sharp, well-resolved peak for the analyte.
Calibration Curve: Prepare a series of standard solutions of the compound of known concentration and inject them to create a calibration curve of peak area versus concentration.
Sample Analysis: Inject the diluted samples and record the peak areas.
Calculation: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample. Calculate the original solubility in the solvent using the following formula:
Caption: Diagram 1: A stepwise workflow for determining equilibrium solubility using the shake-flask method.
Data Presentation and Interpretation
Quantitative solubility data should be presented clearly in a table for easy comparison across different solvents.
Table 1: Predicted Qualitative and Hypothetical Quantitative Solubility of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline at 25 °C
Solvent Class
Solvent
Predicted Qualitative Solubility
Dominant Intermolecular Forces
Hypothetical Quantitative Value (mg/mL)
Polar Protic
Methanol
Moderate to Good
H-Bonding, Dipole-Dipole
50 - 150
Polar Protic
Ethanol
Moderate
H-Bonding, Dipole-Dipole
30 - 100
Polar Aprotic
Dichloromethane
High
Dipole-Dipole, van der Waals
> 200
Polar Aprotic
Tetrahydrofuran (THF)
High
Dipole-Dipole, H-Bond Acceptor
> 200
Polar Aprotic
Ethyl Acetate
High
Dipole-Dipole, H-Bond Acceptor
> 150
Non-Polar Aromatic
Toluene
High
van der Waals, π-stacking
> 150
Non-Polar Aliphatic
n-Hexane
Low / Poor
van der Waals
< 1
Aqueous
Water
Very Low / Insoluble
N/A
< 0.1
Note: The quantitative values are hypothetical and for illustrative purposes only. They must be determined experimentally.
Caption: Diagram 2: Relationship between the solute's functional groups and solvent classes.
Conclusion
References
Unacademy. Learn About Aromatic and Aliphatic Amines. Unacademy. Available at: [Link].
Quora. (2017). How do you perform the shake flask method to determine solubility? Quora. Available at: [Link].
Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link].
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. WHO. Available at: [Link].
Quora. (2018). Are amines soluble in organic solvents? Quora. Available at: [Link].
ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. Available at: [Link].
ResearchGate. (2019). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. Available at: [Link].
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. U.S. EPA. Available at: [Link].
Chemistry LibreTexts. (2024). 23.1: Properties of amines. Chemistry LibreTexts. Available at: [Link].
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. Available at: [Link].
University of Calgary. (2020). Amines and Heterocycles. University of Calgary. Available at: [Link].
PubMed. (2011). [Good laboratory practice of equilibrium solubility measurement]. PubMed. Available at: [Link].
Vedantu. Physical Properties of Amines Explained with Examples. Vedantu. Available at: [Link].
SlideShare. (2017). solubility experimental methods.pptx. SlideShare. Available at: [Link].
Topic: Potential Biological Targets for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Derivatives
An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a novel chemical entity with potential for...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a novel chemical entity with potential for therapeutic applications. This guide provides a comprehensive framework for identifying and validating its biological targets. We synthesize established principles of chemical biology with proven experimental methodologies to propose a multi-pronged strategy for target deconvolution. This document moves beyond theoretical postulation to provide detailed, actionable protocols for both unbiased, proteome-wide screening and hypothesis-driven validation. We will explore rational, structure-based hypotheses for potential target classes, including protein kinases and metabolic enzymes, while detailing the causality behind the selection of specific experimental workflows, such as Drug Affinity Responsive Target Stability (DARTS) and affinity-based chemical proteomics. The overarching goal is to equip researchers with the strategic insights and practical methodologies required to elucidate the mechanism of action for this promising class of molecules.
Introduction: Deconstructing the Scaffold
The 3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline core integrates several key structural motifs that are prevalent in bioactive molecules. Understanding these components provides a rational basis for hypothesizing potential biological interactions.
The Aniline Moiety: Anilines are a cornerstone in medicinal chemistry, valued for their synthetic versatility and ability to engage in various non-covalent interactions within protein binding pockets.[1][2] However, they are not without challenges, as they can be susceptible to metabolic modification, which may lead to instability or toxicity.[1] Careful consideration of these properties is essential during lead optimization.
Fluorine Substitution: The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity, by altering local electronics and pKa.
Methoxyphenyl Ether: This group can participate in hydrogen bonding and hydrophobic interactions. The methoxy group is a common feature in many kinase inhibitors and other targeted agents.
Given the novelty of the complete scaffold, a direct prediction of its biological target is challenging. Therefore, a systematic and multi-faceted approach to target identification is paramount.
Hypothesized Biological Target Classes
Based on the activities of structurally related compounds, we can formulate several primary hypotheses to guide initial validation efforts.
Protein Kinases
The anilino-pyrimidine and anilino-quinazoline scaffolds are classic pharmacophores for ATP-competitive kinase inhibitors. Numerous approved drugs leverage the aniline motif to interact with the hinge region of the kinase ATP-binding pocket. The broader class of substituted anilines has a well-documented history of kinase inhibition.[3][4] For instance, quinoline derivatives synthesized from the related 3-fluoro-p-anisidine have been identified as dual inhibitors of Src and Abl kinases.[5]
Rationale: The nitrogen of the aniline can act as a hydrogen bond donor, while the aromatic ring can engage in pi-stacking and hydrophobic interactions within the ATP-binding site. The substituents on the aniline ring explore adjacent pockets, determining selectivity and potency.
Metabolic Enzymes
Aniline derivatives have been shown to interact with various metabolic enzymes. For example, specific substitution patterns on the aniline ring can lead to the activation or inhibition of amine oxidases, which are involved in polyamine catabolism—a pathway often dysregulated in cancer.[6] Furthermore, related building blocks like 4-fluoro-2-methoxyaniline have been utilized to develop inhibitors for enzymes such as Botulinum neurotoxin A light chain.[7]
Rationale: The scaffold's ability to present a diverse array of functional groups in three-dimensional space makes it suitable for fitting into the active sites of various enzymes beyond kinases.
A Multi-Pronged Strategy for Target Identification and Validation
A robust target identification campaign should not rely on a single method. We advocate for a parallel approach that combines unbiased, discovery-oriented techniques with hypothesis-driven validation.
Caption: Overall strategy for target identification and validation.
Phase 1A: Unbiased Target Discovery with DARTS
The Drug Affinity Responsive Target Stability (DARTS) method is a powerful, label-free approach for identifying direct binding targets from a complex proteome.[8][9][10] Its primary advantage is that it uses the unmodified parent compound, thereby circumventing the need for initial structure-activity relationship (SAR) studies to design a chemical probe. The principle is that a protein, when bound to a small molecule, becomes more resistant to proteolytic degradation.
Lysate Preparation: Culture and harvest cells of interest (e.g., a cancer cell line relevant to a desired therapeutic area). Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) and clarify the lysate by centrifugation to remove insoluble debris. Determine the total protein concentration using a BCA assay.
Compound Incubation: Aliquot the cell lysate into multiple tubes. Treat the lysates with either the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivative (at various concentrations, e.g., 1x, 10x, 100x the expected EC50) or a vehicle control (e.g., DMSO). Incubate for 1 hour at room temperature to allow for binding.
Protease Digestion: Add a protease, such as thermolysin or pronase, to each tube at a predetermined optimal concentration. Incubate for a specific time (e.g., 15-30 minutes) at room temperature. The optimal protease concentration and digestion time must be determined empirically to achieve near-complete digestion in the vehicle control.
Quenching and Sample Preparation: Stop the digestion by adding a denaturing sample buffer (e.g., Laemmli buffer) and boiling the samples at 95°C for 5 minutes.
Gel Electrophoresis: Separate the protein samples on a large-format SDS-PAGE gel.
Visualization and Band Excision: Stain the gel with a sensitive protein stain (e.g., silver stain or Coomassie blue). Compare the lanes treated with the compound to the vehicle control lane. Proteins that are protected from digestion by compound binding will appear as more intense bands in the compound-treated lanes. Carefully excise these specific bands.
Mass Spectrometry: Subject the excised gel bands to in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS to identify the protein(s).[11]
Caption: Experimental workflow for the DARTS protocol.
Phase 1B: Target Identification via Affinity-Based Proteomics
Affinity chromatography is the classical and most widely used method for target identification.[9][10] It involves immobilizing the small molecule (the "bait") on a solid support to selectively capture its binding partners ("prey") from a cell lysate.
Before performing a pull-down, an affinity probe must be synthesized. This requires identifying a position on the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold where a linker and an affinity tag (e.g., biotin) can be attached without disrupting the compound's biological activity.[10] This is typically guided by preliminary SAR studies.
Probe Immobilization: Conjugate the biotinylated derivative to streptavidin-coated agarose or magnetic beads.[8] Incubate for 1-2 hours at 4°C with gentle rotation. Wash the beads extensively to remove any non-bound probe.
Lysate Incubation: Incubate the bead-immobilized probe with clarified cell lysate for 2-4 hours at 4°C. To identify non-specific binders, include two critical controls:
Control Beads: Unconjugated beads incubated with lysate.
Competition Control: Beads pre-incubated with a molar excess of the free, non-biotinylated parent compound before adding the lysate.
Washing: Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
Elution: Elute the bound proteins from the beads. This can be done under denaturing conditions (e.g., by boiling in SDS-PAGE sample buffer) or by on-bead trypsin digestion.[11]
Protein Identification: Analyze the eluted proteins by SDS-PAGE followed by LC-MS/MS, or directly by a gel-free proteomics approach like MudPIT.[9][10] True binding partners should be present in the probe lane, absent or significantly reduced in the control bead lane, and diminished in the competition control lane.
Phase 2: Validating Putative Targets
The lists of putative targets generated from DARTS and affinity pull-downs must be rigorously validated through orthogonal, hypothesis-driven assays.
If a candidate target is an enzyme (e.g., a protein kinase), its interaction with the compound must be confirmed in a purified, cell-free system.
Protocol Example: In Vitro Kinase Inhibition Assay [3]
Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant kinase, a suitable kinase substrate (e.g., a generic peptide substrate), and the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivative at a range of concentrations.
Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period.
Detection: Quantify the amount of phosphorylated substrate. Common detection methods include luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or fluorescence-based methods that detect the phosphorylated product.
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Confirming that the compound binds its target in a live-cell context is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, working on the principle that a protein's melting point increases upon ligand binding.
Data Presentation and Interpretation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and decision-making.
Table 1: Example Hit List from Affinity Pull-Down/MS
Elucidating the biological targets of novel compounds like 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline derivatives requires a systematic, evidence-based approach. The strategy outlined in this guide—combining unbiased proteomic screening with rigorous biochemical and cellular validation—provides a robust pathway from a bioactive molecule to a well-defined mechanism of action. By understanding the causality behind experimental choices and adhering to self-validating protocols, researchers can confidently identify and pursue the most promising therapeutic targets for this chemical series.
References
Suvarna, K., et al. (2025). Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry. Journal of Visualized Experiments.
Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Broad Institute.
Al-Khazal, A. J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Egyptian National Cancer Institute, 35(1), 35.
Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.
Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology.
Cresset Group. (2024). Aniline replacement in drug-like compounds. BioPartner UK.
Cresset Group. (2024). Aniline replacement in drug-like compounds. Cresset Group.
Noor, A., et al. (2025). Network pharmacology and pharmacophore modelling of aniline-containing natural products for anticancer drug discovery. International Journal of Food Science and Technology.
BenchChem. (2025). Comparative Analysis of Structure-Activity Relationships in Furan-Containing Aniline Derivatives. BenchChem.
BenchChem. (n.d.). (1H-imidazol-2-yl)aniline Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential. BenchChem.
Syatkin, M., et al. (n.d.). Structures of aniline derivatives (group I) and their influence on amine oxidase activity in a cell-free test system from rat liver. ResearchGate.
Ossila. (n.d.). 3-Fluoro-p-anisidine | CAS 366-99-4. Ossila.
Synthesis protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline from fluorinated precursors
Here is a detailed Application Note and Protocol guide for the synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline . This guide is structured for medicinal chemists and process development scientists, focusing on r...
Author: BenchChem Technical Support Team. Date: February 2026
Here is a detailed Application Note and Protocol guide for the synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline . This guide is structured for medicinal chemists and process development scientists, focusing on regioselectivity, chemoselectivity, and scalable workflow.
[1]
Executive Summary & Retrosynthetic Logic
The target molecule, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (hereafter Target 1 ), represents a highly functionalized arene scaffold often utilized in the development of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.[1]
The synthesis presents two primary challenges:
Regiocontrol: Installing the bulky (4-methoxyphenyl)methoxy (PMB-O-) group specifically at the C2 position, flanked by a C1 amine and a C3 fluorine.[1]
Chemoselectivity: Reducing the nitro precursor to an aniline without cleaving the acid-labile and potentially hydrogenolysis-sensitive PMB ether.[1]
Retrosynthetic Strategy
We reject the direct alkylation of 2-amino-3-fluorophenol due to the high probability of N-alkylation side products.[1] Instead, we employ a Nucleophilic Aromatic Substitution (SNAr) strategy using 2,3-difluoronitrobenzene .
Why this precursor? In 2,3-difluoronitrobenzene, the C2-fluorine is activated by the ortho-nitro group, making it significantly more electrophilic than the C3-fluorine (which is meta to the nitro group).[1] This electronic bias guarantees high regioselectivity for the nucleophilic attack.
Figure 1: Retrosynthetic logic relying on electronic activation of the C2-fluorine.
Experimental Protocols
Phase A: Regioselective SNAr Etherification
Objective: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]-1-nitrobenzene.
Mechanism: The reaction proceeds via a Meisenheimer complex. The 4-methoxybenzyl alcohol (PMB-OH) is deprotonated to form an alkoxide, which attacks the C2 position.[1]
Wash combined organics with water (2x) and brine (1x).
Dry over Na2SO4, filter, and concentrate in vacuo.
Purification:
Recrystallize the crude yellow solid from Ethanol/Heptane (1:3) to remove trace regioisomers.
Yield Target: 85–92%.
Phase B: Chemoselective Nitro Reduction
Objective: Reduction of nitro group to aniline without cleaving the PMB ether.
Scientific Rationale: Standard catalytic hydrogenation (H2, Pd/C) poses a high risk of hydrogenolysis, cleaving the benzylic C-O bond to yield the phenol and 4-methoxytoluene. To ensure integrity of the PMB group, we utilize a dissolving metal reduction (Fe/NH4Cl) . This method is mild, neutral, and strictly chemoselective for nitro groups in the presence of benzyl ethers.
In a RBF equipped with a reflux condenser and mechanical stirrer (magnetic stirring may fail due to iron clumping), suspend the Nitro-Intermediate (1.0 equiv) in Ethanol (10 vol).
Add a solution of NH4Cl (5.0 equiv) in Water (2.5 vol).
Greene's Protective Groups in Organic Synthesis.[1] Discussion on stability of p-methoxybenzyl ethers toward dissolving metal reductions vs. catalytic hydrogenation.
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Ed. Wiley.[1]
Analogous Synthesis (4-fluoro-2-methoxyaniline)
Provides precedent for the SNAr/Reduction sequence on similar fluorin
Source: BenchChem Technical Support, "Synthesis of 4-Fluoro-2-methoxyaniline".[1]
(General reference for fluorinated aniline precursors).
Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Introduction: The Strategic Importance of C-N Bond Formation The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitro...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2][3] Its significance lies in its broad substrate scope and functional group tolerance, often superseding classical methods that require harsh reaction conditions.[1] This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig coupling of a specific, structurally complex substrate: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This electron-rich and sterically hindered aniline presents unique challenges that necessitate a carefully considered approach to reaction optimization.
Substrate Analysis: Navigating the Challenges of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
The successful cross-coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline requires an appreciation of its inherent electronic and steric properties. Several features of this molecule can influence the efficiency of the Buchwald-Hartwig reaction:
Electron-Rich Aniline: The presence of the alkoxy group at the ortho position and the fluorine atom at the meta position makes the aniline nucleus electron-rich. While often beneficial for the nucleophilicity of the amine, highly electron-rich anilines can sometimes lead to catalyst deactivation.
Steric Hindrance: The ortho-alkoxy group, a bulky para-methoxybenzyl (PMB) ether, introduces significant steric hindrance around the nitrogen atom. This can impede the coordination of the amine to the palladium center, a crucial step in the catalytic cycle.[1]
Potential for Side Reactions: The PMB protecting group is generally robust but can be sensitive to strongly acidic or oxidative conditions, which are typically not present in this reaction. However, the choice of base and reaction temperature must be made to ensure its integrity.
Dissecting the Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Buchwald-Hartwig amination mechanism is paramount for rational protocol design and troubleshooting.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the aryl halide is generally Ar-I > Ar-Br > Ar-Cl.[4]
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[6]
Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[1][6]
Optimizing Reaction Parameters: A Guide to Component Selection
The success of the Buchwald-Hartwig coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline hinges on the judicious selection of the catalyst, ligand, base, and solvent.
Catalyst and Ligand: The Heart of the Reaction
The choice of the palladium precursor and, more critically, the phosphine ligand is the most important factor in a successful Buchwald-Hartwig amination.[5] For sterically hindered and electron-rich anilines, bulky, electron-rich biarylphosphine ligands are generally the most effective. These ligands promote the formation of the monoligated palladium species, which is highly active in the catalytic cycle.[1]
Specifically designed for coupling primary amines and offers high reactivity.[5]
As a starting point, pre-formed palladium precatalysts, such as XPhos Pd G3 or RuPhos Pd G3, are highly recommended. These are air- and moisture-stable and reliably generate the active Pd(0) species in situ.
Base Selection: A Critical Choice for Deprotonation
The base plays a crucial role in the deprotonation of the amine coordinated to the palladium center.[7][8] For the coupling of anilines, strong, non-nucleophilic bases are typically required.
Base
pKa of Conjugate Acid
Comments
Sodium tert-butoxide (NaOtBu)
~19
A very strong and commonly used base. Can be sensitive to some functional groups.
Lithium bis(trimethylsilyl)amide (LiHMDS)
~26
A strong, non-nucleophilic base that can offer improved functional group tolerance.[5]
Cesium carbonate (Cs₂CO₃)
~10
A weaker base that can be effective in some cases, particularly with more polar solvents.[4]
Given the potential for base-sensitive functional groups, starting with a strong but sterically hindered base like NaOtBu or LiHMDS is advisable. The insolubility of inorganic bases can sometimes affect reaction rates, so efficient stirring is important.[4]
Solvent and Temperature: Setting the Stage for Success
The choice of solvent influences the solubility of the reactants and the stability of the catalytic intermediates.[9] Aprotic, non-polar, or weakly polar solvents are generally preferred.
Toluene and Dioxane: These are the most commonly used solvents for Buchwald-Hartwig aminations.[10][11]
Temperature: Reactions are typically heated to between 80-110 °C to ensure a reasonable reaction rate.[4][10]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general starting point for the Buchwald-Hartwig amination of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline with an aryl bromide. Optimization of the ligand, base, and temperature may be necessary for specific aryl halide partners.
Caption: A general workflow for the Buchwald-Hartwig amination.
Materials:
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Aryl bromide (1.0 - 1.2 equivalents)
XPhos Pd G3 (1-2 mol%)
Sodium tert-butoxide (1.4 - 2.0 equivalents)
Anhydrous toluene or dioxane
Oven-dried glassware
Inert atmosphere (Nitrogen or Argon)
Procedure:
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes. This is crucial as the active catalyst is sensitive to oxygen.
Solvent Addition: Add anhydrous toluene or dioxane via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts and palladium residues.[10]
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common Issues
Issue
Potential Cause
Suggested Solution
Low or No Conversion
Inactive catalyst
Ensure a strictly inert atmosphere and use anhydrous solvents.[10] Consider using a fresh bottle of precatalyst.
Suboptimal ligand/base combination
Screen other bulky biarylphosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., LiHMDS, K₃PO₄).
Formation of Palladium Black
Catalyst decomposition
This indicates the palladium has fallen out of the catalytic cycle.[10] Try a lower reaction temperature or a different ligand that better stabilizes the catalyst.
Side Product Formation
Reductive dehalogenation of aryl halide
This can be minimized by the appropriate choice of ligand and reaction conditions.
PMB deprotection
While unlikely under standard conditions, if observed, consider a milder base or lower reaction temperature.
Conclusion
The Buchwald-Hartwig cross-coupling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a challenging yet achievable transformation. A systematic approach to the selection of a bulky biarylphosphine ligand, a strong non-nucleophilic base, and an appropriate aprotic solvent is key to success. By understanding the mechanistic underpinnings of the reaction and carefully controlling the experimental parameters, researchers can effectively synthesize valuable N-aryl derivatives of this complex aniline for applications in drug discovery and materials science.
References
Buchwald–Hartwig amination - Wikipedia. Available from: [Link]
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available from: [Link]
Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available from: [Link]
This guide details the strategic application of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (hereafter Compound A ) as a "masked" precursor for the synthesis of fluorinated oxygen-containing heterocycles. While 2-aminophenols are classic synthons for benzoxazoles, they are prone to oxidation and
-chemoselectivity issues. Compound A utilizes the p-methoxybenzyl (PMB) group to protect the phenolic oxygen, enabling selective functionalization of the aniline nitrogen prior to cyclization. This protocol focuses on the controlled synthesis of 7-fluorobenzoxazoles and 8-fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-ones , privileged scaffolds in kinase inhibitor discovery (e.g., bioisosteres of 7-fluoroindoles).
C3-Fluorine: Provides electronic modulation (inductive withdrawal) and metabolic blocking at the position ortho to the oxygen bridgehead in the final heterocycle.
Synthetic Divergence Map
The utility of Compound A lies in its ability to diverge into different heterocyclic systems based on the sequence of deprotection and cyclization.
Figure 1: Synthetic divergence showing the conversion of Compound A into Benzoxazole and Benzoxazinone scaffolds.
Detailed Experimental Protocols
Protocol A: One-Pot Synthesis of 2-Aryl-7-Fluorobenzoxazoles
Rationale: Polyphosphoric acid (PPA) acts as both a solvent and a reagent.[1] It facilitates the acid-catalyzed cleavage of the PMB ether in situ while simultaneously promoting the condensation and cyclodehydration with a carboxylic acid. This avoids the isolation of the sensitive 2-amino-3-fluorophenol intermediate.
Polyphosphoric Acid (PPA) (10-15 wt/wt relative to substrate)
Reagents for workup:
, Ethyl Acetate.
Procedure:
Setup: In a dry round-bottom flask, mix Compound A (1.0 mmol) and the chosen Carboxylic Acid (1.1 mmol).
Solvent Addition: Add PPA (approx. 3-5 g) directly to the solid mixture.
Note: PPA is viscous; warming to 60°C aids stirring.
Reaction: Heat the mixture to 120–140°C for 4–6 hours.
Mechanism:[2][3][4] The high temperature/acidity cleaves the PMB group (generating volatile PMB polymers/cation byproducts) and drives the condensation of the exposed phenol and amine with the carboxylic acid.
Monitoring: Monitor by TLC (System: Hexane/EtOAc 4:1).
Target: Disappearance of the fluorescent PMB spot and appearance of the highly fluorescent benzoxazole spot.
Quench: Cool to 60°C. Pour the syrup slowly into crushed ice (50 g) with vigorous stirring. The mixture will be acidic.
Neutralization: Carefully adjust pH to ~8 using saturated aqueous
.
Caution: Extensive foaming (
evolution).
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with Brine, dry over , and concentrate.[1]
Purification: Flash chromatography (typically 0-20% EtOAc in Hexanes).
Data Validation:
NMR: Look for the disappearance of PMB signals (doublets at 7.3/6.9, singlet at 3.8). Confirm benzoxazole ring formation by the downfield shift of aromatic protons.
Protocol B: Synthesis of 8-Fluoro-3,4-dihydro-2H-1,4-benzoxazin-3-one
Rationale: This stepwise approach demonstrates the value of the PMB group. We first acylate the nitrogen (which would be difficult if the free phenol were present due to competing ester formation) and then cyclize.
Workup: Wash with water, dry, and concentrate.[1] (Intermediate can often be used crude).
Step 2: PMB Deprotection
Dissolve the intermediate in DCM (2 mL). Add TFA (0.5 mL).
Stir at RT for 1–3 hours. Monitor for loss of PMB.
Workup: Concentrate to dryness. Azeotrope with toluene to remove residual TFA. This yields the N-(2-chloroacetyl)-3-fluoro-2-hydroxyaniline intermediate.
Step 3: Cyclization
Dissolve the deprotected residue in dry DMF (3 mL).
Add anhydrous
(2.5 mmol).
Heat to 80°C for 3 hours.
Mechanism:[2][3][4] The phenoxide anion (generated by base) performs an intramolecular
attack on the alkyl chloride, closing the 6-membered ring.
Isolation: Pour into water. The product often precipitates. Filter or extract with EtOAc.
Quantitative Comparison of Methods
Feature
Protocol A (PPA / One-Pot)
Protocol B (Stepwise / Benzoxazine)
Target Scaffold
7-Fluorobenzoxazole
8-Fluoro-1,4-benzoxazin-3-one
PMB Removal
In-situ (Thermal/Acidic)
Stepwise (TFA/DCM)
Atom Economy
High (Water is only byproduct)
Moderate (Loss of HCl, PMB)
Key Advantage
Speed; robust for aromatic R groups
Controlled ring size; allows N-substitution
Typical Yield
65–85%
50–70% (over 3 steps)
Critical Control
Temperature must exceed 120°C
Anhydrous conditions for Step 3
Troubleshooting & Optimization (Expert Insights)
Issue: Incomplete PMB Cleavage.
Cause: In Protocol A, if the temperature is too low (<100°C), PPA may not effectively cleave the ether.
Solution: Ensure internal temperature reaches 120°C. Alternatively, add a catalytic amount of Friedel-Crafts catalyst (e.g.,
) if using milder acids, though PPA is usually sufficient.
Issue: Oxidation of Intermediate.
Context: 2-Amino-3-fluorophenol (the deprotected species) is air-sensitive (turns dark/tarry).
Prevention: In Protocol B, do not store the deprotected intermediate. Proceed immediately to the cyclization step (Step 3). Perform Step 3 under Nitrogen/Argon.
Issue: Regioselectivity in Alkylation.
Context: If performing alkylation instead of acylation on the nitrogen.[5]
Insight: The fluorine at position 3 exerts an inductive effect that reduces the nucleophilicity of the amine slightly compared to non-fluorinated anilines. Reaction times may need to be extended by 10–20%.
References
Benzoxazole Synthesis Methodologies
Title: Synthesis of Benzoxazoles (Organic Chemistry Portal)
Application Notes and Protocols: Scalable Process Chemistry for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Introduction 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative that holds potential as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agr...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative that holds potential as a key building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity, while the protected ortho-aminophenol moiety offers a versatile handle for constructing heterocyclic systems.[1]
The successful transition from laboratory-scale synthesis to industrial production hinges on the development of a robust, scalable, and economically viable chemical process. This guide provides a detailed examination of a scalable synthetic route to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, focusing on process optimization, safety, and analytical validation. The protocols described herein are designed for researchers, chemists, and drug development professionals seeking to implement or scale up the production of this valuable intermediate.
Retrosynthetic Analysis and Strategic Approach
A logical and scalable synthesis must prioritize cost-effective starting materials, high-yielding reactions, and straightforward purification procedures. The retrosynthetic analysis of the target molecule reveals a two-step sequence from a commercially viable precursor, 3-fluoro-2-nitrophenol.
This strategy is predicated on two key transformations:
O-Alkylation: Protection of the phenolic hydroxyl group as a 4-methoxybenzyl (PMB) ether. This is a crucial step to prevent side reactions in the subsequent reduction step. The PMB group is selected for its stability under the planned reduction conditions and the availability of various methods for its potential cleavage if required in downstream applications.
Nitro Group Reduction: Conversion of the aromatic nitro group to the corresponding primary amine. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency, clean conversion, and generation of water as the only byproduct.[2][3]
The forward synthesis is therefore designed to proceed as illustrated in the workflow below.
Caption: Proposed two-step synthetic route to the target molecule.
Protocol 1: Scalable Synthesis of 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene
Principle and Rationale
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The phenolic proton of 3-fluoro-2-nitrophenol is acidic and is readily deprotonated by a suitable base to form a nucleophilic phenoxide ion. This phenoxide then displaces the chloride from 4-methoxybenzyl chloride (PMB-Cl) via an SN2 reaction.
Experimental Choices for Scalability:
Base: Potassium carbonate (K₂CO₃) is selected. It is an inexpensive, non-hygroscopic solid that is easily filtered off post-reaction. Its moderate basicity is sufficient to deprotonate the phenol without promoting side reactions.
Solvent: Acetone or acetonitrile (ACN) are preferred. They are excellent solvents for the reactants, have appropriate boiling points for reflux conditions, and are relatively easy to remove under reduced pressure.
Phase Transfer Catalyst (Optional): For very large-scale reactions or if reaction rates are slow, a catalytic amount of tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction.
Detailed Experimental Protocol
Materials and Equipment:
Jacketed glass reactor with overhead stirring, reflux condenser, and temperature probe.
3-Fluoro-2-nitrophenol
4-Methoxybenzyl chloride (PMB-Cl)
Potassium Carbonate (K₂CO₃), anhydrous powder
Acetone (reagent grade)
Deionized Water
Brine (saturated NaCl solution)
Ethyl Acetate (EtOAc)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
Reactor Setup: Charge the jacketed reactor with 3-fluoro-2-nitrophenol (1.0 eq).
Solvent and Base Addition: Add acetone (approx. 10 L per kg of starting material) followed by powdered anhydrous potassium carbonate (1.5 eq).
Reagent Addition: Begin vigorous stirring and add 4-methoxybenzyl chloride (1.1 eq) to the suspension.
Reaction: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 4-8 hours.
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter off the solid potassium carbonate and potassium chloride byproduct. Wash the filter cake with a small amount of acetone.
Solvent Removal: Combine the filtrate and washings and concentrate under reduced pressure to obtain a crude oil or solid.
Aqueous Workup: Dissolve the crude residue in ethyl acetate (10 L/kg). Transfer to a separatory funnel or workup vessel. Wash the organic layer sequentially with deionized water (2 x 5 L/kg) and brine (1 x 5 L/kg). The aqueous washes remove residual salts and any unreacted phenoxide.
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 1-Fluoro-2-[(4-methoxyphenyl)methoxy]-3-nitrobenzene, which is often a pale yellow solid or oil that can be used directly in the next step or purified further by recrystallization from an ethanol/water or isopropanol/heptane mixture.
Troubleshooting
Issue
Probable Cause
Recommended Action
Incomplete Reaction
Insufficient base or inactive PMB-Cl.
Add an additional portion of K₂CO₃ (0.2 eq). If no change, add more PMB-Cl (0.1 eq).
Low reaction temperature.
Ensure the reaction is at a full, sustained reflux.
Formation of Byproducts
PMB-Cl degradation.
Use fresh, high-quality PMB-Cl. Store it under inert gas and away from moisture.
Dimerization of PMB-Cl.
Ensure the base is not excessively strong and the temperature is controlled.
Protocol 2: Scalable Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Principle and Rationale
Catalytic hydrogenation is a highly effective and clean method for the reduction of aromatic nitro compounds.[2] In this process, the nitro-substituted intermediate, hydrogen gas, and a metal catalyst (typically palladium on a carbon support, Pd/C) are combined in a suitable solvent. The reaction occurs on the surface of the catalyst, where hydrogen is added across the nitrogen-oxygen bonds of the nitro group, which are subsequently cleaved, ultimately yielding the aniline and water.
Experimental Choices for Scalability:
Catalyst: 5-10% Palladium on Carbon (Pd/C) is the industry standard. It offers high activity, and while expensive, it can often be recovered and recycled. A catalyst loading of 1-5 mol% relative to the substrate is typical.
Hydrogen Source: For industrial scale, pressurized hydrogen gas is used in a certified hydrogenation reactor (autoclave). This provides rapid and complete conversion.
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) are common choices. They are good solvents for the substrate and product, and are compatible with the hydrogenation conditions. Methanol is often preferred for its ability to dissolve a wide range of substrates.
Detailed Experimental Protocol
Materials and Equipment:
Pressure-rated hydrogenation reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and temperature control.
5% or 10% Palladium on Carbon (Pd/C, typically 50% wet with water to prevent ignition)
Methanol (MeOH) or Ethyl Acetate (EtOAc)
Celite® (diatomaceous earth) for filtration
Nitrogen gas supply
Procedure:
Reactor Charging (Inerting): Purge the autoclave thoroughly with nitrogen gas. Under a nitrogen atmosphere, charge the reactor with the nitro-intermediate (1.0 eq) and the solvent (Methanol, 10-15 L/kg).
Catalyst Addition: In a separate container, create a slurry of the wet Pd/C catalyst (1-3 mol%) in a small amount of methanol. Carefully transfer this slurry to the reactor under a nitrogen blanket. Caution: Dry Pd/C is pyrophoric and can ignite in air.
Sealing and Purging: Seal the reactor. Purge the headspace several times by pressurizing with nitrogen and venting, followed by pressurizing with hydrogen and venting. This removes all oxygen from the system.
Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi, or 3-7 bar). Begin vigorous stirring and maintain the reaction at room temperature or with gentle heating (30-40°C) to increase the rate. The reaction is exothermic and may require cooling.
In-Process Control (IPC): Monitor the reaction by observing the cessation of hydrogen uptake. An HPLC or TLC analysis of a carefully vented and filtered sample will confirm the complete disappearance of the starting material.
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor thoroughly with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the reactor and the filter cake with fresh solvent (methanol). Caution: The filtered catalyst cake should not be allowed to dry, as it can become pyrophoric. It should be quenched immediately into water for storage or recovery.
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Purification and Final Product Characterization
Purification Strategy
The crude aniline product is often of high purity but can be further refined using scalable techniques.
Acid-Base Extraction: This is a highly effective method for purifying anilines.[4] The crude product is dissolved in an organic solvent (e.g., EtOAc or DCM). The organic solution is then extracted with dilute aqueous acid (e.g., 1M HCl). The basic aniline is protonated and partitions into the aqueous layer, leaving non-basic impurities behind in the organic layer. The aqueous layer is then separated, washed with fresh organic solvent, and basified (e.g., with NaOH or NaHCO₃) to regenerate the free aniline, which is then extracted back into an organic solvent.[4]
Crystallization: If the final product is a solid, recrystallization is an excellent method for achieving high purity. A suitable solvent system (e.g., isopropanol/heptane, toluene/heptane) should be identified through screening. The process involves dissolving the crude material in a minimum of hot solvent and allowing it to cool slowly to form pure crystals.[5]
Caption: Workflow for purification via acid-base extraction.
Analytical Characterization
The identity and purity of the final product should be confirmed by a suite of analytical techniques.[6]
Technique
Parameter
Expected Result
¹H NMR
Chemical Shift (δ)
Peaks corresponding to aromatic protons, aniline -NH₂, PMB methylene (-CH₂-), and methoxy (-OCH₃) protons with appropriate integrations and splitting patterns.
¹³C NMR
Chemical Shift (δ)
Resonances for all unique carbon atoms, including characteristic C-F couplings.
¹⁹F NMR
Chemical Shift (δ)
A single resonance corresponding to the fluorine atom on the aromatic ring.[7]
Mass Spec (MS)
m/z
A molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product (C₁₄H₁₅FNO₂).
HPLC/GC
Purity
A single major peak with purity ≥98% by area percent.[8]
FT-IR
Wavenumber (cm⁻¹)
Characteristic stretches for N-H (aniline), C-O (ether), and C-F bonds.
Process Safety and Hazard Management
A thorough safety assessment is critical before undertaking any scale-up activity. The primary hazards are summarized below.
Substance
CAS Number
Key Hazards
Recommended Precautions
3-Fluoroaniline (related)
372-19-0
Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation.[9]
Use in a well-ventilated fume hood. Wear appropriate PPE (gloves, goggles, lab coat).[9]
4-Methoxybenzyl chloride
824-94-2
Lachrymator, corrosive, causes severe skin burns and eye damage.
Handle only in a fume hood. Avoid inhalation of vapors. Wear acid-resistant gloves and face shield.
Palladium on Carbon
7440-05-3
Pyrophoric when dry.
Handle wet. Do not allow to dry in air. Purge equipment with inert gas (N₂).
Hydrogen Gas
1333-74-0
Extremely flammable gas.
Use in a pressure-rated reactor in an area with no ignition sources. Ensure proper grounding and ventilation.
Acetone, Methanol, EtOAc
Various
Highly flammable liquids and vapors.
Store in appropriate flammable cabinets. Ground all transfer equipment. Avoid ignition sources.
References
Sparrow Chemical. (n.d.). Fluoroaniline Series. Available at: [Link]
Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate. Available at: [Link]
Google Patents. (2015). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
Google Patents. (2015). CN104276929A - Preparation method of 3-fluorophenol.
Google Patents. (2020). CN111056954A - Aniline purification method.
Patsnap. (2015). Preparation method of 3-fluorophenol. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Available at: [Link]
ResearchGate. (2017). A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. Available at: [Link]
In-addition. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
Patel, B., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. PMC. Available at: [Link]
ResearchGate. (2011). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Available at: [Link]
Biotage. (2023). What is the best way to purify a crude reaction mixture that auto-crystallizes?. Available at: [Link]
Afreen, G., & Upadhyayula, S. (2021). Alkylation of phenol and substituted phenols with C1–C4 alcohols/olefins as an upgrading route for bio-oil oxygenates: A review. IDEAS/RePEc. Available at: [Link]
PubMed. (2008). Efficient preparation and processing of the 4-methoxybenzyl (PMB) group for phenolic protection using ultrasound. Available at: [Link]
Cazorla, C., et al. (2011). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing. Available at: [Link]
ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available at: [Link]
Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
Trade Science Inc. (2010). GC method for separation and quantification of positional isomers of trifluoro methoxy aniline and trifluoromethoxy nitro benzene in 4-(trifluoromethoxy aniline), a key intermediate of Riluzole. TSI Journals. Available at: [Link]
Mushtaq, M., et al. (n.d.). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. PMC. Available at: [Link]
PubMed. (n.d.). Evaluation of analytical methods for fluorine in biological and related materials. Available at: [Link]
Google Patents. (1975). US3900519A - Process for preparing para-fluoroanilines.
PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Available at: [Link]
Amide bond formation strategies using sterically hindered fluorinated anilines
Application Notes & Protocols Topic: Amide Bond Formation Strategies for Sterically Hindered and Electron-Deficient Fluorinated Anilines Audience: Researchers, scientists, and drug development professionals. Navigating t...
Author: BenchChem Technical Support Team. Date: February 2026
Application Notes & Protocols
Topic: Amide Bond Formation Strategies for Sterically Hindered and Electron-Deficient Fluorinated Anilines
Audience: Researchers, scientists, and drug development professionals.
Navigating the Challenge: A Guide to Synthesizing Amides with Sterically Hindered Fluorinated Anilines
The amide bond is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals.[1][2] However, the synthesis of amides from sterically hindered and electron-deficient anilines, particularly those bearing fluorine substituents, presents a significant synthetic hurdle. The reduced nucleophilicity of the aniline nitrogen, a consequence of both electronic withdrawing effects of fluorine and steric hindrance from bulky ortho-substituents, often leads to sluggish or failed reactions with standard coupling protocols.[3][4][5] This guide provides an in-depth exploration of robust and effective strategies to overcome these challenges, enabling the successful synthesis of these critical motifs.
The Challenge of Low Nucleophilicity and Steric Hindrance
The core of the problem lies in the reduced reactivity of the aniline nitrogen atom. Electron-withdrawing fluorine atoms decrease the electron density on the aniline, making it a weaker nucleophile.[6] Simultaneously, bulky substituents near the amino group physically obstruct the approach of the activated carboxylic acid, further slowing down the reaction.[4][5] Consequently, common side reactions, such as the formation of N-acylurea from carbodiimide reagents or the dimerization of the activated acid, can become dominant pathways, leading to low yields and complex purification.[5]
To address these issues, several advanced strategies have been developed, each with its own mechanistic advantages. This guide will delve into the following key approaches:
The Acyl Fluoride Approach: Leveraging the high reactivity and minimal steric profile of in situ generated acyl fluorides.
Boronic Acid Catalysis: A modern, catalytic approach for direct amidation reactions.
Enzymatic Synthesis: A green and highly selective alternative for amide bond formation.
Strategy 1: Advanced Coupling Reagents for Forcing Conditions
While standard carbodiimide reagents like DCC and EDC often fail with challenging anilines, a range of more potent coupling reagents have been developed.[1][][8] These reagents generate highly activated carboxylic acid species, increasing the rate of the desired amidation reaction.
Mechanism of Action: Uronium/Aminium and Phosphonium Reagents
Uronium/aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are among the most effective coupling reagents for difficult substrates.[8][9] They react with the carboxylic acid to form highly reactive activated esters (OBt or OAt esters), which are then more susceptible to nucleophilic attack by the hindered aniline. The addition of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, is crucial to deprotonate the carboxylic acid and the aniline hydrochloride salt if present.[5][10]
Experimental Protocol: General Procedure for HATU-mediated Coupling
Reagent Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in a suitable aprotic solvent (e.g., DMF, NMP, or DCM).
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to allow for the formation of the activated ester.
Aniline Addition: Add the sterically hindered fluorinated aniline (1.2 eq.) to the reaction mixture.
Reaction Monitoring: Stir the reaction at room temperature or elevate the temperature (e.g., 50-80 °C) if necessary. Monitor the progress of the reaction by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO3 solution, and brine.
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Comparison of common advanced coupling reagents.
Strategy 2: The Acyl Fluoride Approach for Highly Hindered Systems
For exceptionally challenging couplings where even potent uronium/aminium or phosphonium reagents fail, the in situ formation of acyl fluorides offers a powerful alternative.[4][11] Acyl fluorides are highly reactive acylating agents with a minimal steric footprint, making them ideal for reactions with hindered anilines.[4]
Mechanism of Action: In Situ Fluorination
Reagents such as BTFFH (N,N,N',N'-Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) can convert carboxylic acids to their corresponding acyl fluorides under mild conditions.[4] The acyl fluoride is then susceptible to nucleophilic attack by the hindered aniline, even at elevated temperatures, to form the desired amide.[11][12] This method has been shown to be effective for a diverse range of sterically hindered substrates and electron-deficient amines, often providing good to excellent yields where other methods have failed.[12]
Experimental Protocol: Amide Synthesis via Acyl Fluoride
Acyl Fluoride Generation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) and BTFFH (1.1 eq.) in an anhydrous aprotic solvent (e.g., DCM or MeCN). Add DIPEA (2.0 eq.) and stir the mixture at room temperature for 30-60 minutes.
Aniline Addition: Add the sterically hindered fluorinated aniline (1.2 eq.) to the reaction mixture.
Reaction Conditions: Seal the reaction vessel and heat to a temperature between 80-120 °C. Monitor the reaction progress by LC-MS.
Work-up and Purification: After completion, cool the reaction to room temperature and follow the work-up and purification procedure described in the HATU protocol.
Strategy 3: Boronic Acid Catalysis for Direct Amidation
A more recent and sustainable approach to amide bond formation involves the use of boronic acid catalysts.[13][14] This method allows for the direct condensation of carboxylic acids and amines with the only byproduct being water, thus offering a greener alternative to traditional coupling reagents that generate stoichiometric waste.[15]
Mechanism of Action: Lewis Acid Activation
Arylboronic acids, particularly those with electron-withdrawing substituents, act as effective Lewis acid catalysts.[14] The proposed mechanism involves the formation of an (acyloxy)boron intermediate, which then reacts with the amine.[14] The removal of water is crucial for driving the reaction to completion, often achieved by azeotropic reflux or the use of molecular sieves.[14] Thioether-substituted biphenylboronic acids have been reported to be particularly effective for the amidation of poorly nucleophilic anilines.[14]
Reaction Setup: To a flask equipped with a Dean-Stark trap or containing activated 3Å molecular sieves, add the carboxylic acid (1.0 eq.), the sterically hindered fluorinated aniline (1.1 eq.), and the boronic acid catalyst (e.g., 2,4-bis(trifluoromethyl)phenyl boronic acid, 15 mol%).
Solvent and Conditions: Add a suitable solvent for azeotropic water removal (e.g., toluene or fluorobenzene). Heat the reaction mixture to reflux.
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.
Work-up and Purification: Cool the reaction mixture, filter off the molecular sieves (if used), and concentrate the solvent. Purify the crude product by column chromatography.
Strategy 4: Enzymatic Synthesis - The Green Chemistry Approach
Biocatalysis offers a highly selective and environmentally friendly method for amide bond formation.[16][17][18] Enzymes can operate under mild conditions (often in aqueous media) and can exhibit high chemoselectivity and regioselectivity, which can obviate the need for protecting groups.[17]
Mechanism of Action: Enzyme-Mediated Acyl Transfer
Several classes of enzymes, including lipases, acyltransferases, and engineered amidases, can catalyze amide bond formation.[16][19] For example, some acyltransferases can utilize anhydrides as acyl donors to react with anilines, providing a rapid and robust enzymatic approach.[16] More recently, alcohol dehydrogenases have been used in a one-pot synthesis of amides from alcohols.[20]
Experimental Protocol: General Procedure for Enzymatic Amidation
Reaction Mixture: In a suitable buffer solution (e.g., phosphate buffer), combine the acyl donor (e.g., anhydride, 1.2 eq.), the sterically hindered fluorinated aniline (1.0 eq.), and the purified enzyme (e.g., acyltransferase from Mycobacterium smegmatis).
Reaction Conditions: Incubate the mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle shaking.
Reaction Monitoring: Monitor the formation of the amide product by HPLC or LC-MS.
Work-up and Purification: Once the reaction is complete, extract the product with an organic solvent. The aqueous layer containing the enzyme can potentially be reused. Dry the organic extract and purify the product by standard chromatographic methods.
Conclusion
The synthesis of amides from sterically hindered and electron-deficient fluorinated anilines requires a departure from standard coupling conditions. By understanding the underlying challenges of reduced nucleophilicity and steric hindrance, researchers can select the most appropriate strategy for their specific target. Advanced coupling reagents provide a direct, albeit sometimes forceful, approach. The in situ generation of acyl fluorides offers a highly effective solution for the most recalcitrant substrates. Boronic acid catalysis presents a modern, efficient, and greener alternative. Finally, enzymatic synthesis provides a highly selective and sustainable option. The protocols and data presented in this guide are intended to equip researchers with the knowledge and tools to confidently tackle these challenging but crucial transformations in modern drug discovery.
References
Boronic acid catalysts in amidation reactions. | Download Scientific Diagram - ResearchGate. Available at: [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Coupling Reagents - AAPPTEC - Peptides. Available at: [Link]
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]
Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A. Available at: [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. Available at: [Link]
Mechanistic insights into boron-catalysed direct amidation reactions - PMC - NIH. Available at: [Link]
Enzymatic amide bond formation: synthesis of aminooxo-acids through a Mycobacterium smegmatis acyltransferase - AIR Unimi. Available at: [Link]
Synthetic Chemistry: Formation of The Amide Bond: Advanced Article - Scribd. Available at: [Link]
The four main enzymatic amidation strategies discussed in this review... - ResearchGate. Available at: [Link]
Synthesis of amides using boron catalysts Marco Sabatini - UCL Discovery. Available at: [Link]
T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube. Available at: [Link]
Enzymatic strategies and biocatalysts for amide bond formation: tricks of the trade outside of the ribosome - PubMed. Available at: [Link]
Engineered enzymes could boost amide bond-forming efficiency for drug synthesis. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. | Semantic Scholar. Available at: [Link]
University of Southern Denmark A protocol for amide bond formation with electron deficient amines and sterically hindered substr. Available at: [Link]
Easy enzymatic synthesis of amides | International - ScienceLink. Available at: [Link]
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - University of Copenhagen Research Portal. Available at: [Link]
Amide synthesis by acylation - Organic Chemistry Portal. Available at: [Link]
Computational Investigation on the Mechanism of Amide Bond Formation by using Phosphine-Based Redox Catalysis | Request PDF - ResearchGate. Available at: [Link]
A green chemistry perspective on catalytic amide bond formation Abstract - UCL Discovery. Available at: [Link]
Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides | Organic Letters. Available at: [Link]
Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release | Organic Letters - ACS Publications - ACS.org. Available at: [Link]
(PDF) Amide bond formation using amino acid fluorides - ResearchGate. Available at: [Link]
A computational study on the mechanism of ynamide-mediated amide bond formation from carboxylic acids and amines - PubMed. Available at: [Link]
Application Notes and Protocols: Preparation of Kinase Inhibitors Using a 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold
Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology, by interfering with the signaling pathways t...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorinated Scaffolds in Kinase Inhibitor Design
Kinase inhibitors have become a cornerstone of targeted therapy, particularly in oncology, by interfering with the signaling pathways that drive cancer cell proliferation and survival.[1][2] The design of potent and selective kinase inhibitors is a dynamic field where the strategic incorporation of specific structural motifs can significantly enhance pharmacological properties. The aniline scaffold is a well-established pharmacophore in many kinase inhibitors, often forming crucial hydrogen bond interactions within the ATP-binding pocket of the target kinase.
The strategic placement of fluorine atoms in drug candidates has gained considerable attention for its ability to modulate various physicochemical and pharmacokinetic properties.[3] Fluorine's high electronegativity and relatively small size can influence a molecule's pKa, metabolic stability, and binding affinity to its target protein.[3] The 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold presents a unique combination of features: a fluorine atom to potentially enhance binding interactions and block metabolic liabilities, and a protected hydroxyl group that can be a key interaction point or a site for further chemical modification. The para-methoxybenzyl (PMB) ether serves as a stable protecting group for the hydroxyl functionality during the initial synthetic steps.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and evaluation of kinase inhibitors based on the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold. We will detail a representative synthetic route to a 4-anilinoquinazoline derivative, a common core structure for many epidermal growth factor receptor (EGFR) inhibitors, and provide protocols for the subsequent biological evaluation of the synthesized compounds.[4][5]
Synthesis of the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold and a Representative Kinase Inhibitor
The synthesis of kinase inhibitors from the title scaffold can be conceptualized in a multi-step process. First, the scaffold itself is prepared, followed by its incorporation into a core heterocyclic system, such as a quinazoline.
Part 1: Synthesis of the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Scaffold
A plausible synthetic route to the title scaffold begins with the commercially available 3-fluoro-2-nitrophenol. The phenolic hydroxyl group is protected with a para-methoxybenzyl (PMB) group, followed by the reduction of the nitro group to the desired aniline.
Protocol 1: Synthesis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Step 1a: Protection of 3-fluoro-2-nitrophenol
To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 1.5 eq).
Stir the mixture at room temperature for 15-20 minutes.
Add 4-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise to the reaction mixture.
Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and pour it into ice-water.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield 1-fluoro-2-((4-methoxybenzyl)oxy)-3-nitrobenzene.
Step 1b: Reduction of the Nitro Group
Dissolve the product from Step 1a in a mixture of ethanol and water.
Add iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 1.0 eq).
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.
Wash the Celite pad with ethanol.
Concentrate the filtrate under reduced pressure to remove the ethanol.
Extract the remaining aqueous solution with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Part 2: Synthesis of a 4-Anilinoquinazoline-Based Kinase Inhibitor
The synthesized scaffold can be used to construct a variety of kinase inhibitor frameworks. Here, we describe a general protocol for the synthesis of a 4-anilinoquinazoline derivative, a class of compounds known to inhibit receptor tyrosine kinases like EGFR.[6]
Protocol 2: Synthesis of a 4-(3-Fluoro-2-((4-methoxybenzyl)oxy)phenylamino)quinazoline Derivative
Step 2a: Synthesis of the Quinazoline Core
This protocol assumes the prior synthesis of a suitable 4-chloroquinazoline intermediate. A general method for this involves the reaction of the corresponding quinazolin-4(3H)-one with a chlorinating agent.
Step 2b: Nucleophilic Aromatic Substitution
In a round-bottom flask, dissolve the 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline (1.0 eq) from Protocol 1 in a suitable solvent such as isopropanol or n-butanol.
Add a 4-chloroquinazoline derivative (1.0 eq) to the solution.
A small amount of acid, such as a few drops of concentrated HCl, can be added to catalyze the reaction.
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction to room temperature. The product may precipitate out of the solution.
Collect the solid product by filtration and wash with a cold solvent like diethyl ether or hexane.
If no precipitate forms, concentrate the reaction mixture and purify the crude product by column chromatography on silica gel to obtain the final 4-anilinoquinazoline kinase inhibitor.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for the kinase inhibitor.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the identity and purity of the synthesized compounds before biological evaluation.
Purification:
Column Chromatography: Silica gel column chromatography is the primary method for purifying the intermediates and the final product. A gradient of ethyl acetate in hexane is a common eluent system.
Recrystallization: If the final compound is a solid, recrystallization from a suitable solvent system can be employed for final purification.
Characterization:
Thin-Layer Chromatography (TLC): Used for monitoring reaction progress and assessing the purity of column fractions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The presence of the fluorine atom will result in characteristic splitting patterns in both proton and carbon spectra.
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Melting Point: For solid compounds, the melting point is a useful indicator of purity.
Table 1: Expected Analytical Data for a Representative Kinase Inhibitor
Analysis
Expected Results
¹H NMR
Signals corresponding to the quinazoline core, the aniline aromatic protons (with F-H coupling), the benzylic protons of the PMB group, the methoxy group, and the N-H proton.
¹³C NMR
Resonances for all unique carbon atoms, with C-F couplings visible for carbons near the fluorine atom.
Mass Spec (ESI+)
[M+H]⁺ peak corresponding to the calculated molecular weight.
Purity (HPLC)
>95% for biological testing.
Biological Evaluation of Synthesized Kinase Inhibitors
Once the target compounds have been synthesized and characterized, their biological activity must be assessed. This typically involves an in vitro kinase inhibition assay followed by cell-based assays to determine their effect on cancer cell proliferation.
In Vitro Kinase Inhibition Assay
A common method to determine the potency of a kinase inhibitor is to measure its IC₅₀ value, which is the concentration of the inhibitor required to reduce the activity of the kinase by 50%. The ADP-Glo™ Kinase Assay is a widely used luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[7]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Materials:
Recombinant human kinase (e.g., EGFR)
Kinase-specific substrate
ATP
Kinase assay buffer
Synthesized inhibitor compounds
ADP-Glo™ Kinase Assay Kit
White, opaque 96- or 384-well plates
Luminometer
Procedure:
Compound Dilution: Prepare a serial dilution of the synthesized inhibitor in DMSO. Further dilute in the kinase assay buffer to the desired final concentrations.
Kinase Reaction:
To the wells of the assay plate, add the diluted inhibitor or a vehicle control (DMSO).
Add the kinase and substrate mixture to each well.
Initiate the reaction by adding ATP.
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
ADP Detection:
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence using a plate reader.
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Diagram of the Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Cell-Based Proliferation Assay
To assess the anti-proliferative effects of the synthesized inhibitors on cancer cells, a cell viability assay such as the MTT assay is commonly employed.[8][9] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
96-well cell culture plates
Multi-well spectrophotometer
Procedure:
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor or a vehicle control (DMSO).
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37 °C with 5% CO₂.
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
Formazan Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the percent viability against the log of the inhibitor concentration.
Conclusion
The 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline scaffold represents a valuable starting point for the synthesis of novel kinase inhibitors. The strategic incorporation of a fluorine atom and a protected hydroxyl group offers opportunities for enhanced biological activity and favorable pharmacokinetic properties. The protocols outlined in this application note provide a comprehensive framework for the synthesis, purification, characterization, and biological evaluation of kinase inhibitors derived from this scaffold. Through a systematic approach of chemical synthesis and biological testing, researchers can leverage this versatile scaffold to develop new and effective targeted therapies.
References
Zhang, H., et al. (2024). Novel 4-phenoxyquinazoline compounds as dual EGFR/c-Met suppressors to treat non-small cell lung cancer. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI.
Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Retrieved from [Link]
Popa, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(4), 363.
Google Patents. (n.d.). Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (CN110885290A).
Google Patents. (n.d.). Preparation of fluorinated anilines. (US4145364A).
Google Patents. (n.d.). Anilinopyrimidine derivatives as ikk inhibitors and compositions and methods related thereto. (WO2002046171A2).
Mandal, A. K., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
Mongin, F., et al. (2002). Cross-coupling reactions of phenylmagnesium halides with fluoroazines and fluorodiazines. The Journal of Organic Chemistry, 67(25), 8991–8994.
Supplementary Information. (n.d.). Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025, December 8). Preprints.org.
Mishra, P., & Mishra, A. (2012). A New Route for the Synthesis of Quinazolinones. Journal of Chemical and Pharmaceutical Research, 4(1), 435-439.
Al-Warhi, T., et al. (2025). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. Molecules, 30(20), 4789.
Google Patents. (n.d.). Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. (WO2023239941A1).
Popa, A., et al. (2023, April 3). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206–216.
El-Karim, S. S. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 15(45), 29384-29398.
Al-Ostoot, F. H., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 103.
ResearchGate. (n.d.). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K. Retrieved from [Link]
Li, Y., et al. (2020).
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). Organics, 2(4), 398-409.
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega, 9(4), 4349–4381.
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (2021, July 22). Semantic Scholar.
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (n.d.). Afinidad, 81(607), 534-543.
da Silva, A. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216.
exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025, May 27).
Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (n.d.).
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025, September 15). PubMed.
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Medicinal Chemistry.
Novel 5-Aryl-[4][10][11]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025, November 15). MDPI.
Angene. (n.d.). 3-Fluoro-2-methoxyaniline(CAS# 437-83-2). Retrieved from [Link]
Preventing oxidation and degradation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Technical Support Center: Stability & Handling Guide Subject: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Case ID: ANL-PMB-OX-001 Priority: Critical (Degradation Risk High) Introduction: The "Hidden" Reactivity As a Sen...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Stability & Handling GuideSubject: 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Case ID: ANL-PMB-OX-001
Priority: Critical (Degradation Risk High)
Introduction: The "Hidden" Reactivity
As a Senior Application Scientist, I often see researchers treat this molecule as a standard aniline. It is not. You are dealing with a "push-pull" electronic system that is exceptionally prone to oxidative degradation.
The Chemical Reality:
The "Push": The p-methoxybenzyl (PMB) ether and the methoxy group are strong electron donors. They increase the electron density on the aniline nitrogen, lowering its oxidation potential. This makes the amine "hungry" to react with atmospheric oxygen.
The "Pull": The fluorine atom is electron-withdrawing, but it is insufficient to counteract the strong donation from the oxygenated substituents.
The Double Threat: The PMB group itself is designed to be oxidatively cleaved (typically with DDQ or CAN).[1] If your aniline undergoes radical oxidation (auto-oxidation), the resulting radical species can inadvertently trigger the cleavage of your PMB protecting group, leading to a complex mixture of the de-protected phenol, p-methoxybenzaldehyde, and polymerized aniline "tar."
Part 1: The "Black Tar" Scenario (Immediate Rescue)
Symptom: Your white/off-white solid has turned into a brown oil or sticky solid.
Diagnosis: Quinone imine formation and subsequent polymerization (aniline black).
Emergency Purification Protocol: Acid-Base Rescue
Do not attempt column chromatography immediately; the oxidized impurities often streak and co-elute.
Step-by-Step Rescue:
Dissolution: Dissolve the degraded material in Ethyl Acetate (EtOAc) .
Acid Wash (The Filter):
Wash the organic layer with 1M HCl (aq) .
Chemistry: The aniline converts to the water-soluble hydrochloride salt. Neutral oxidized impurities (tars, azo compounds) and the aldehyde byproduct (from PMB cleavage) remain in the EtOAc layer.
CRITICAL: Do not use strong acid or heat, or you will cleave the PMB group. Keep it cold (0°C).
Separation: Separate layers. Keep the Aqueous Layer. Discard the organic layer (which should contain the brown color).
Basification:
Cool the aqueous layer to 0°C.
Slowly add saturated NaHCO₃ or 2M NaOH until pH ~9-10.
Result: The free base aniline precipitates as a milky emulsion.
Extraction: Extract immediately with fresh EtOAc (3x).
Drying: Dry over Na₂SO₄ (Sodium Sulfate) and concentrate in vacuo (bath temp <35°C).
Part 2: Degradation Mechanics (Visualized)
Understanding how it breaks down is the key to preventing it.
Caption: Figure 1. The dual-degradation pathway showing how oxidation leads to both polymerization (tar) and unintended de-protection of the PMB group.
Part 3: Proactive Prevention (Storage & Handling)
The following protocols are non-negotiable for purity maintenance >98%.
The Inert Atmosphere Rule
Nitrogen is acceptable, but Argon is superior .
Why: Argon is denser than air. It settles into the vial, creating a physical blanket over the solid/liquid. Nitrogen is lighter and can mix with air if the seal is imperfect.
Salt Formation (The Gold Standard for Storage)
If you plan to store this compound for >1 month, convert the free base to the Hydrochloride (HCl) Salt .
Mechanism: Protonating the amine lone pair (
) removes the electron density required for the initial oxidation step.
Protocol:
Dissolve aniline in anhydrous ether/dioxane.
Add 1.05 eq. of 4M HCl in Dioxane dropwise at 0°C.
Filter the white precipitate under Argon.
Caveat: Ensure the salt is stored strictly anhydrously. Moisture can hydrolyze the salt, creating localized acidic regions that might endanger the PMB group over very long periods.
Solvent Exclusion
Never store the aniline in solution (e.g., DCM or Chloroform).
Risk: Halogenated solvents often contain trace acid (HCl) and radical initiators that accelerate decomposition.
Rule: Store only as a dry solid.
Part 4: Stability Data & Comparison
Storage Condition
Timeframe
Expected Purity
Risk Factor
Open Air, RT, Light
24 Hours
< 80%
Critical (Black Tar)
Sealed Vial, RT, Dark
1 Week
90-95%
High (Yellowing)
Argon, -20°C, Dark
6 Months
> 98%
Low
HCl Salt, -20°C
1-2 Years
> 99%
Minimal
Part 5: Frequently Asked Questions (FAQs)
Q1: Can I use rotary evaporation to dry this compound?
A: Yes, but do not exceed 35°C . High heat promotes the "Schiff base" exchange or cleavage of the benzyl ether. Always back-fill your rotavap with Nitrogen, not air, when releasing the vacuum.
Q2: I see a faint pink color. Is it ruined?
A: Not necessarily. Trace oxidation (ppm levels) can cause intense coloration (pink/red) due to the high extinction coefficient of quinoid impurities. Run a TLC or LC-MS. If purity is >95%, use it immediately. If <95%, perform the Acid-Base Rescue (Part 1).
Q3: Why not use the Oxalate salt instead of HCl?
A: Oxalate is a valid alternative and is often less hygroscopic. However, HCl salts are generally more soluble in water, making the eventual "free-basing" step (Part 1) easier during your next reaction sequence.
Q4: Is the PMB group stable to the HCl salt formation?
A: Generally, yes.[2] The PMB ether is acid-sensitive but usually requires Trifluoroacetic Acid (TFA) or strong Lewis acids for rapid cleavage. Anhydrous HCl at 0°C precipitates the salt faster than it cleaves the ether. However, do not store the HCl salt in water/methanol , as solvolysis can occur over time.
References
Aniline Oxidation Mechanisms
Title: The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implic
Technical Support Center: Optimizing Purification of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Welcome to the technical support center for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile interm...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The purity of this compound is critical for the success of subsequent synthetic steps and the integrity of final products, such as pharmaceuticals and agrochemicals.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven purification strategies.
Understanding the Molecule: Key Purification Challenges
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline incorporates three key structural features that dictate its purification strategy:
Aniline Moiety: The primary amine (-NH₂) is basic and susceptible to oxidation. This basicity can cause strong interactions with acidic stationary phases like silica gel, leading to tailing during chromatography. Oxidation often results in the formation of highly colored impurities, turning samples from colorless or off-white to yellow, brown, or even black.[2][3]
Fluoro-Substituent: The fluorine atom is an electron-withdrawing group that modifies the electronic properties and polarity of the aromatic ring.
p-Methoxybenzyl (PMB) Ether: This is a common protecting group for the hydroxyl function.[4] A critical consideration is its lability; the PMB group can be cleaved under moderately acidic or oxidative conditions, which might be inadvertently encountered during workup or purification.[5][6][7]
The interplay of these features requires a carefully optimized approach to achieve high purity.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline in a direct question-and-answer format.
Question 1: My isolated product is a dark yellow or brown oil/solid, but the literature reports it as a lighter-colored solid. What is causing this discoloration and how can I fix it?
Answer:
This is a classic issue with aniline derivatives and is almost certainly due to oxidation.[2] The primary amine is susceptible to air oxidation, especially when exposed to light, heat, or trace metal impurities, forming colored polymeric byproducts.
Root Cause Analysis & Solutions:
Oxidation during Workup/Storage: Prolonged exposure to air during extraction, concentration, or storage is the most common cause.
Trace Acid/Metal Contamination: Contaminants can catalyze oxidation.
Recommended Purification Protocols:
Activated Charcoal Treatment (for Recrystallization): If you are purifying by recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb colored impurities.
Step 1: Dissolve the crude, discolored compound in a minimal amount of a suitable hot recrystallization solvent.
Step 2: Remove the solution from the heat source and cautiously add a very small amount (e.g., 1-2% by weight) of activated charcoal.
Step 3: Briefly bring the mixture back to a boil.
Step 4: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.[8]
Step 5: Allow the hot, decolorized filtrate to cool slowly to induce crystallization.
Column Chromatography: This is often the most effective method for removing both colored and non-colored impurities. A standard silica gel column is usually sufficient. For persistent discoloration, ensure subsequent handling is performed under an inert atmosphere.
Preventative Measures: After purification, store the compound under an inert atmosphere (nitrogen or argon), protected from light, and at a low temperature (e.g., <4 °C) to prevent re-oxidation.
Question 2: I'm performing column chromatography, but my compound is smearing badly down the TLC plate and eluting from the column in many fractions with significant tailing. How can I achieve a sharp separation?
Answer:
This phenomenon, known as tailing, is characteristic of basic compounds like anilines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and sometimes irreversibly adsorb the basic aniline, preventing it from moving smoothly with the mobile phase.[9]
Workflow for Improving Chromatographic Separation:
Caption: Decision tree for troubleshooting poor chromatographic separation.
Detailed Strategies:
Basify the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent. This deactivates the acidic sites on the silica gel by competing with your compound for adsorption.
Protocol: Add 0.1% to 1% triethylamine (Et₃N) to your solvent system (e.g., Hexane/Ethyl Acetate). You will immediately notice more compact spots on the TLC plate and sharper elution from the column. A solution of 7N ammonia in methanol can also be used as a component of the mobile phase, particularly if using a Dichloromethane/Methanol system.
Change the Stationary Phase: If basifying the eluent is insufficient or undesirable for downstream applications, switch to a more inert or basic stationary phase.
Neutral or Basic Alumina: Alumina is an excellent alternative to silica for purifying basic compounds. Use a Brockmann activity grade appropriate for your separation.
Treated Silica: Commercially available deactivated or base-treated silica gels are also an option.
Question 3: After purification, my NMR spectrum shows an additional set of aromatic peaks and a new aldehyde peak around 9-10 ppm. What is this impurity?
Answer:
The presence of an aldehyde proton signal strongly suggests that the p-methoxybenzyl (PMB) protecting group has been partially cleaved. The silica gel used in chromatography can be sufficiently acidic to catalyze this deprotection, especially with prolonged contact time.
The PMB ether is known to be labile to acid.[10] The acidic surface of silica gel can protonate the ether oxygen, initiating a cleavage reaction that ultimately yields the deprotected phenol and p-methoxybenzaldehyde.
Caption: Simplified schematic of acid-catalyzed PMB group cleavage on silica.
Solutions:
Use Deactivated Silica or Alumina: As mentioned in the previous answer, using a less acidic stationary phase is the best preventative measure.
Buffer the Silica Gel: You can prepare a slurry of silica gel in the mobile phase containing 1% triethylamine, let it equilibrate, and then pack the column. This neutralizes the column before the compound is loaded.
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique known as flash chromatography). Avoid letting the compound sit on the column for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around purification method to start with for this compound?
For a first attempt at purification, flash column chromatography on silica gel is the most versatile and recommended method. It provides high resolving power to separate a wide range of potential impurities.
Recommended Starting Eluent System: A gradient of ethyl acetate in hexanes (or petroleum ether). Start with a low polarity (e.g., 5% ethyl acetate) and gradually increase the concentration.
TLC Analysis: Before running the column, determine an appropriate solvent system using TLC. The ideal Rf value for your product should be between 0.25 and 0.35 to ensure good separation on the column.[2] Remember to add 0.5-1% triethylamine to the TLC developing jar to mimic the column conditions.
Q2: Can I purify this compound by recrystallization?
Yes, if your crude product is a solid and you can identify a suitable solvent system. Recrystallization is an excellent method for removing small amounts of impurities and can be more scalable than chromatography.[11]
Solvent Screening: Test the solubility of your crude material in a variety of solvents (e.g., ethanol, isopropanol, toluene, ethyl acetate, hexanes) at room temperature and at boiling. An ideal solvent will dissolve the compound when hot but not when cold.[12]
Mixed Solvent Systems: If a single good solvent cannot be found, a mixed-solvent system (e.g., ethanol/water, toluene/hexanes) is often effective. Dissolve the compound in a minimal amount of the "good" hot solvent, then slowly add the "poor" hot solvent until the solution becomes faintly cloudy.[13]
Q3: How can I definitively assess the purity of my final product?
A combination of methods should be used for a comprehensive purity assessment.
Analytical Technique
Purpose
What to Look For
¹H and ¹³C NMR
Structural Confirmation & Purity
Absence of impurity peaks. Correct chemical shifts, integrations, and coupling constants.
¹⁹F NMR
Fluorine-specific Confirmation
A single, clean signal for the fluorine atom.
HPLC/UPLC
Quantitative Purity Assessment
A single major peak. Purity is often reported as % area. Develop a method using a C18 column with a mobile phase like acetonitrile/water.[14][15]
GC-MS
Purity and Volatile Impurity ID
A single major peak. The mass spectrum should match the molecular weight of the product (141.14 g/mol for the parent aniline, adjust for the PMB group).[16]
Melting Point
Purity of Crystalline Solids
A sharp melting range (e.g., < 2 °C). Impurities typically depress and broaden the melting point.
Q4: What are the best practices for handling and storing the purified 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline?
Due to its sensitivity to oxidation, proper handling and storage are crucial to maintain purity.
Atmosphere: Handle and store under an inert atmosphere (N₂ or Ar).
Light: Store in an amber vial or a container protected from light.
Temperature: Store in a refrigerator or freezer to slow down potential degradation pathways.
Container: Use a well-sealed container to prevent exposure to air and moisture.
By understanding the chemical nature of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline and anticipating the common pitfalls associated with its purification, you can develop a robust and efficient protocol to obtain high-purity material for your research and development needs.
References
Kiessling, L. L., & Gestwicki, J. E. (2001). p-Methoxybenzyl Ether Cleavage by Polymer-Supported Sulfonamides. Organic Letters, 3(7), 987-989. Available at: [Link]
Kocsis, L. S., & Wipf, P. (2014). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Accounts of Chemical Research, 47(5), 1465-1476. Available at: [Link]
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. Available at: [Link]
Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]
Sireesha, R., Sreenivasulu, R., Chandrasekhar, C., & Rao, M. S. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12). Available at: [Link]
National Center for Biotechnology Information. (n.d.). 3-fluoro-4-methoxy-N-(4-phenylbutan-2-yl)aniline. PubChem. Available at: [Link]
Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. Available at: [Link]
Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-4. Available at: [Link]
Angene Chemical. (n.d.). 3-Fluoro-2-methoxyaniline. Angene. Available at: [Link]
SlidePlayer. (n.d.). Solid organic cpd.s when isolated from organic reaction. SlidePlayer. Available at: [Link]
Google Patents. (2021). CN112409192A - Purification method of 4-fluoro-2-methoxyaniline. Google Patents.
Google Patents. (1975). US3900519A - Process for preparing para-fluoroanilines. Google Patents.
Goren, A. C., et al. (2018). Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. Journal of Chromatographic Science, 56(8), 738-744. Available at: [Link]
CUNY. (n.d.). Purification by Recrystallization. The City University of New York. Available at: [Link]
Veeprho. (n.d.). Aniline Impurities and Related Compound. Veeprho. Available at: [Link]
Chemsrc. (2025). 3-Fluoro-2-methoxyaniline. Chemsrc. Available at: [Link]
Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. Google Patents.
ResearchGate. (2016). How to purify synthetic fluoroquinolones, using column chromatography?. ResearchGate. Available at: [Link]
Google Patents. (n.d.). CN115784896A - Preparation method of 2-bromo-6-fluoroaniline. Google Patents.
University of Colorado Boulder. (n.d.). Mixed Solvent Recrystallization. Available at: [Link]
Feng, Y., & Li, Z. (2010). 4-Methoxy-3-(trifluoromethyl)aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o377. Available at: [Link]
MolPort. (n.d.). 3-fluoro-4-methoxy-N-[(2-methoxyphenyl)methyl]aniline. MolPort. Available at: [Link]
PubChemLite. (n.d.). 3-fluoro-4-(2-methoxy-4-methylphenoxy)aniline (C14H14FNO2). PubChemLite. Available at: [Link]
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available at: [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Lead Scientist: Senior Application Scientist (Organic Chemistry Division)
Subject: Troubleshooting PMB Group Stability Under Acidic Conditions
Executive Summary: The Electronic Double-Edged Sword
The p-Methoxybenzyl (PMB) ether is a cornerstone protecting group in complex molecule synthesis (e.g., polyketides, carbohydrates) due to its unique "electronic signature." The para-methoxy substituent donates electron density into the aromatic ring, making the benzylic position significantly more electron-rich than a standard benzyl (Bn) group.
The Conflict: This electron donation renders the PMB group susceptible to oxidative cleavage (DDQ, CAN)—its primary advantage—but also makes it highly labile to acids . The methoxy group stabilizes the transient benzylic carbocation, lowering the energy barrier for acid-catalyzed cleavage.
This guide addresses the critical challenge: How to maintain PMB integrity when acidic conditions are unavoidable.
The Stability Spectrum (Diagnostic Matrix)
Before troubleshooting, verify if your reaction conditions fall within the "Safe Zone." PMB stability is not binary; it is kinetic.
Can cleave PMB, especially if protic acid is generated in situ.
Sulfonic Acids
p-TsOH, CSA
⚠️ Conditional
Stable at catalytic loads (pH 3-4); cleaves at stoichiometric loads.
Mechanistic Failure Mode
To troubleshoot, you must visualize why the PMB fails. Unlike simple hydrolysis, acid cleavage of PMB is driven by the stability of the leaving group (the carbocation).
Diagram 1: The Acid-Lability Mechanism
Caption: The electron-donating methoxy group (OMe) stabilizes the carbocation intermediate, significantly increasing the rate of cleavage compared to unsubstituted benzyl ethers.
Troubleshooting Guides
Scenario A: "The Phantom Cleavage" (Lewis Acid Instability)
Issue: You are running a Lewis Acid-mediated reaction (e.g., glycosylation with TMSOTf or BF₃·OEt₂) and the PMB group is falling off or migrating.[3]
Root Cause:
In-situ Protic Acid: Moisture in the solvent reacts with the Lewis Acid (e.g., TMSOTf + H₂O → TfOH) to generate a superacid, which cleaves the PMB.
Direct Lewis Acid Complexation: Strong Lewis acids can coordinate to the ether oxygen, mimicking the protonation mechanism.
Corrective Protocol:
The "Proton Sponge" Technique: Add a hindered base like 2,6-di-tert-butyl-4-methylpyridine (DTBMP) or TTBP to the reaction. These bases scavenge stray protons (TfOH) without inhibiting the Lewis Acid (due to steric bulk).
Dosage: 1.1 – 1.5 equivalents relative to the Lewis Acid.
Thermal Control: PMB cleavage by Lewis Acids has a high activation energy. Lower the temperature to -78°C or -40°C.
Drying: Rigorous drying of solvents (molecular sieves 4Å) is non-negotiable to prevent TfOH formation.
Scenario B: "The Orthogonal Nightmare" (Boc Removal with PMB Present)
Issue: You need to remove a Boc group (requires acid) but retain a PMB ether (sensitive to acid).
Analysis:
Standard Boc removal (TFA/DCM) will cleave PMB. They are not naturally orthogonal under thermodynamic conditions.
Workarounds:
Kinetic Selectivity (High Risk): Use 4M HCl in Dioxane for a short duration at 0°C. Some reports suggest Boc cleaves faster than PMB ether under these specific conditions, but yield loss is common.
The "Lewis Acid Switch": Use TMSOTf (Trimethylsilyl triflate) and 2,6-lutidine .
Mechanism:[1][3][4][5][6][7][8][9] Silylation of the Boc carbonyl followed by collapse.
Why it works: Lutidine buffers the solution, preventing the formation of TfOH that would kill the PMB.
Strategic Shift: If possible, cleave the PMB oxidatively (DDQ) first, protect the alcohol with an ester (acetate), and then remove the Boc.
Scenario C: "The Sticky Byproduct" (Friedel-Crafts Alkylation)
Issue: The PMB cleaves as expected, but the resulting PMB cation alkylates another part of your molecule (e.g., an electron-rich aromatic ring or alkene).
Corrective Protocol:
You must use a Cation Scavenger .
Reagent: Anisole, 1,3-Dimethoxybenzene, or Thioanisole.
Function: These electron-rich molecules intercept the PMB cation faster than your substrate can.
Ratio: Use 2–5 equivalents of scavenger.
Validated Protocol: Acid-Catalyzed Acetalization in Presence of PMB
Objective: To protect a diol as an acetonide (using acid) without cleaving a PMB ether elsewhere on the molecule.
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (The "Safe" Acid)
Step-by-Step:
Preparation: Dissolve the substrate in anhydrous DCM or neat 2,2-dimethoxypropane.
Catalyst Addition: Add 0.1 equiv of PPTS.
Why PPTS? It is a weak acid salt. It provides just enough acidity to activate the acetal exchange but not enough to protonate the PMB ether significantly.
Reaction: Stir at Room Temperature (20–25°C).
Warning: Do not heat to reflux. Heat + Acid = PMB Cleavage.
Monitoring: Check TLC every 30 minutes.
Quench: Add saturated aqueous NaHCO₃ before concentrating the solvent.
Crucial: Concentrating an acidic solution increases the effective concentration of the acid, leading to "rotary evaporator cleavage" of the PMB.
Decision Tree: Troubleshooting Workflow
Caption: Logical flow for determining if PMB instability can be mitigated or if the synthetic route requires redesign.
Frequently Asked Questions (FAQs)
Q: Can I use PMB and Benzyl (Bn) ethers orthogonally?A: Yes. This is a classic strategy.
Remove PMB, Keep Bn: Use DDQ (oxidative) or mild acid (if carefully controlled). Benzyl ethers are stable to DDQ and significantly more stable to acid.
Remove Bn, Keep PMB: Difficult. Hydrogenolysis (H₂/Pd) removes both. However, PMB is slightly harder to hydrogenolyze than Bn, but selectivity is poor. Rely on the PMB->DDQ / Bn->H2 orthogonality.
Q: I used TFA to remove a Boc group and my PMB remained attached. Why?A: You likely got lucky with kinetics or the PMB was on a deactivated ring system. If the aromatic ring bearing the PMB ether has electron-withdrawing groups (e.g., a nitro-PMB or similar), the carbocation is destabilized, making it more acid-resistant. However, do not rely on this for scale-up.
Q: Why did my PMB fall off during workup?A: "Rotavap Acidity." If you used a mild acid (like p-TsOH) and didn't neutralize fully with bicarbonate before evaporation, the acid concentration spikes as the solvent volume decreases. Always quench to pH 7-8 before concentration.
References
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (The definitive source for stability data).
Horita, K., et al. (1986).[3] "On the Selectivity of Deprotection of Benzyl and p-Methoxybenzyl Ethers." Tetrahedron, 42(11), 3021-3028. (Fundamental study on acid/oxidative cleavage differences).
Johansson, R., & Samuelsson, B. (1984). "Regioselective reductive ring-opening of 4,6-O-benzylidene acetals of hexopyranosides." Journal of the Chemical Society, Perkin Transactions 1, 2371-2374. (Discusses acid stability and hydride reduction).
Tanaka, T., et al. (1988). "DDQ-Oxidation of PMB Ethers." Tetrahedron Letters, 29(33), 4139-4142. (Establishes the oxidative orthogonality).
Technical Support Center: Aniline Derivative Stability & Storage
Topic: Prevention of Discoloration in Aniline Derivatives Ticket Type: Troubleshooting Guide & Best Practices Audience: Research Scientists, Medicinal Chemists, Process Engineers Introduction: The "Brown Bottle" Syndrome...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Prevention of Discoloration in Aniline Derivatives
Ticket Type: Troubleshooting Guide & Best Practices
Audience: Research Scientists, Medicinal Chemists, Process Engineers
Introduction: The "Brown Bottle" Syndrome
If you have reached for a bottle of aniline or a phenylenediamine derivative only to find the once-colorless liquid has turned into a dark brown or black tar, you are encountering oxidative degradation .
This guide is not just a list of rules; it is a technical breakdown of why anilines degrade and how to arrest that entropy. As a Senior Application Scientist, I have structured this to help you diagnose the root cause, implement a self-validating storage protocol, and rescue valuable reagents that have already degraded.
Module 1: The Mechanism of Failure
Why do anilines discolor?
Aniline derivatives are electron-rich aromatic amines.[1] The lone pair on the nitrogen atom makes the ring highly susceptible to electrophilic attack and oxidation. Discoloration is not a single reaction but a cascade initiated by radical cation formation .
Initiation: Light (photolysis) or trace oxygen abstracts an electron/proton, forming an anilinium radical cation.
Coupling: These radicals dimerize or polymerize. Common colored byproducts include azobenzene (yellow/orange), phenazines (red/brown), and complex polyanilines (aniline black).
Catalysis: The presence of trace metals or acidic impurities accelerates this process.
Visualizing the Degradation Pathway
The following diagram illustrates the oxidative cascade you are trying to prevent.
Figure 1: The oxidative cascade transforming colorless aniline into colored oligomers and polymers.
Module 2: The Gold Standard Storage Protocol
To prevent the pathway above, you must break the "Fire Triangle" of aniline degradation: Oxygen, Light, and Heat .
Storage Matrix: Free Base vs. Hydrochloride Salt
The physical form of the reagent dictates its stability. Hydrochloride (HCl) salts are significantly more stable because the protonation of the amine reduces the electron density of the ring, making it less prone to oxidation [1].
Feature
Aniline Free Base (Liquid/Low Melt Solid)
Aniline Hydrochloride Salt (Solid)
Stability
Low . Oxidizes within weeks if exposed to air.
High . Stable for years if kept dry.
Primary Risk
Oxidation (Red/Brown discoloration).
Hygroscopicity (Clumping/Hydrolysis).
Storage Temp
Refrigerate () or Freeze ().
Room Temp (acceptable) or Fridge (ideal).
Atmosphere
Strict Inert Gas (Argon preferred).
Desiccator recommended.
Container
Amber glass with Teflon-lined cap.
Amber glass or opaque plastic.
Protocol 1: Storing Liquid Anilines (Free Base)
Step 1: The Inert Blanket. Never store aniline under air. After every use, backfill the headspace with Argon . Argon is heavier than air and forms a more effective "blanket" over the liquid surface than Nitrogen [2].
Step 2: The Seal. Parafilm is permeable to oxygen over time. Use Teflon tape on the threads of the vial before screwing on the cap, or use a Schlenk flask with a greased high-vacuum stopcock for long-term storage.
Step 3: Light Exclusion. Wrap the vial in aluminum foil if amber glass is not available. Photolytic degradation is rapid.
Module 3: Troubleshooting & Rescue Operations
"My aniline is brown. Can I still use it?"
Trace Yellow: Acceptable for crude reactions or where yield is not critical.
Dark Brown/Black: Must be purified.[2] The oxidized impurities act as radical initiators and can poison metal catalysts (e.g., Pd/C) in subsequent steps.
Protocol 2: The "Rescue" Distillation
The most effective way to purify oxidized aniline is vacuum distillation over zinc dust.
Why Zinc Dust?
Zinc acts as a sacrificial reducing agent during the distillation, reducing oxidized impurities (like azobenzene) back to colorless amines or non-volatile salts that remain in the pot [3].
Step-by-Step Workflow:
Setup: Assemble a short-path distillation apparatus. Grease all joints.
Additives: Add aniline to the boiling flask. Add 1-2% w/w Zinc Dust .
Vacuum: Apply high vacuum (< 10 mmHg). Aniline boils at
(atm) but at 10-20 mmHg.
Collection: Discard the first 5% (forerun) which contains water. Collect the clear fraction.
Storage: Immediately flush the receiving flask with Argon and seal.
Decision Logic for Reagent Rescue
Use this workflow to determine the fate of your reagent.
Figure 2: Decision tree for assessing and processing degraded aniline derivatives.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my aniline smoke when I open the bottle?A: If it is an aniline hydrochloride salt, it may release HCl gas if moisture has entered the bottle (hydrolysis). If it is a free base, "smoking" usually indicates reaction with atmospheric moisture or acid vapors in the hood. Safety Note: Aniline is toxic by inhalation and skin absorption (Methemoglobinemia). Always handle in a fume hood. [4]
Q2: Can I just filter the brown liquid through silica?A: Filtration through a short plug of silica or basic alumina can remove some polar oxidation products (the "tar"). However, this is less effective than distillation for high-purity applications, as some soluble colored impurities (like azobenzene) may elute with the aniline.
Q3: How do I convert my unstable free base to a stable salt for storage?A: Dissolve the aniline in diethyl ether or ethanol. Bubble dry HCl gas through the solution, or add a solution of HCl in dioxane/ether. The white precipitate (Aniline HCl) should be filtered, washed with ether, and dried under vacuum. This solid can be stored for years.
References
Sigma-Aldrich. (2025). Safety Data Sheet: Aniline. MilliporeSigma.[3] Link
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for purification protocols including the Zinc dust method). Link
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Authoritative source on distillation and chemical properties of aromatic amines). Link
Centers for Disease Control and Prevention (CDC). (2014). Medical Management Guidelines for Aniline. Agency for Toxic Substances and Disease Registry. Link
1H and 13C NMR spectral data for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
An In-Depth Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline Executive Summary This guide provides a comprehensive spectral and technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a critic...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Executive Summary
This guide provides a comprehensive spectral and technical analysis of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline , a critical intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and kinase inhibitors.
This molecule represents a "protected" scaffold where the 2-hydroxyl group is masked by a p-methoxybenzyl (PMB) ether. We compare its spectral characteristics and synthetic utility against its primary alternative: the permanently capped 3-Fluoro-2-methoxyaniline .
Key Differentiator: The PMB group offers orthogonal deprotection (acid-labile) compared to the robust methyl ether, allowing for late-stage diversification at the 2-position—a crucial strategy in Structure-Activity Relationship (SAR) studies.
Part 1: Spectral Data Analysis (NMR)
The presence of the fluorine atom at the 3-position introduces significant
and spin-spin coupling , complicating the spectra. The data below distinguishes the target molecule from its methyl-analog.
Technical Insight: In the alternative (Methyl ether), the methoxy protons often appear as a doublet (
Hz) due to long-range coupling with the fluorine at position 3. In the Target (PMB), the methylene protons (5.05 ppm) usually appear as a singlet because the distance and angle minimize this coupling.
Comparative
NMR Data (100 MHz, DMSO-
)
Carbon Position
Target Shift ( ppm)
Alternative Shift ( ppm)
Splitting ( in Hz)
C-3 (C-F)
154.2
154.5
d (). Large doublet.
C-2 (C-O)
134.8
135.5
d ().
C-4
106.5
105.8
d ().
C-1 (C-N)
141.2
142.0
d ().
PMB -CH-
74.5
—
d () or s.
PMB -OMe
55.1
—
s .
Core -OMe
—
60.2
d ().
Part 2: Synthesis & Experimental Protocol
The synthesis of the PMB-protected aniline requires careful selection of reducing agents to prevent premature cleavage of the PMB ether, which is acid-sensitive.
Mechanism & Pathway
The workflow involves the nucleophilic substitution of 2,3-difluoronitrobenzene (or alkylation of 3-fluoro-2-nitrophenol) followed by a chemoselective reduction.
Figure 1: Synthetic pathway ensuring retention of the acid-labile PMB group during nitro reduction.
Detailed Experimental Protocol
Step 1: PMB Protection (Alkylation)
Charge: To a flask containing 3-fluoro-2-nitrophenol (1.0 eq) in DMF (5 vol), add K
Cl)
Note: Avoid H/Pd-C if possible, as it may cause hydrogenolysis of the benzylic ether. Avoid SnCl/HCl, as strong acid cleaves PMB.
Charge: Dissolve the Intermediate (1.0 eq) in Ethanol (10 vol) and Water (2 vol).
Catalyst: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).
Reflux: Heat to vigorous reflux (80°C) for 2–3 hours. The mixture will turn dark/sludge-like.
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with water, and concentrate to yield the Target Aniline .
Part 3: Comparative Performance Guide
Why choose the PMB-protected variant over the Methyl-variant?
Feature
Target: PMB-Protected
Alternative: Methyl-Protected
Deprotection
Facile: Cleaved by TFA or DDQ (oxidative).
Difficult: Requires harsh BBr (incompatible with many functional groups).
Stability
Moderate (Acid sensitive).
High (Stable to acid/base/redox).
Synthetic Cost
Higher (PMB-Cl is more expensive than MeI).
Lower.
Application
R&D / SAR: Allows late-stage conversion to Phenol for further derivatization.
Production: Used when the methoxy group is the final desired pharmacophore.
References
Spectral Data Validation: National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (Accessed for fragment validation of 3-fluoro-2-nitrophenol and PMB ethers).
Fluorine Coupling Constants: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[5] (Source for
and coupling rules in ortho-substituted anilines).
Synthetic Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed. Wiley-Interscience. (Protocols for PMB protection/deprotection stability).
Analogous Synthesis: BenchChem Technical Notes. "Synthesis of Fluorinated Anilines via Nitro Reduction." (General reduction protocols for halogenated nitro-aromatics).
A Comparative Guide to Developing a Stability-Indicating HPLC Method for the Purity Assessment of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Fluoro-2-[...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive, in-depth walkthrough for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. We will move beyond a simple protocol, exploring the scientific rationale behind each decision, comparing alternative approaches with supporting data, and grounding our methodology in authoritative regulatory standards.
Introduction: The Analyte and the Imperative of Purity
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a substituted aniline derivative, a class of compounds frequently used as key intermediates in the synthesis of pharmaceuticals.[1] Its structure features a basic aniline moiety, a polar ether linkage, and aromatic rings, making it a moderately polar compound.
Analyte Structure:
Core: Aniline (aromatic amine)
Substituents: Fluoro group, (4-methoxyphenyl)methoxy group
The purity of such an intermediate is paramount; any process-related impurities or degradation products can be carried through the synthesis, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[2] Therefore, a validated, stability-indicating analytical method is not just a quality control tool but a regulatory necessity for drug development.[3] This guide details the logical, science-driven process to create such a method.
The Strategic Approach to Method Development
Developing a stability-indicating HPLC method is a systematic process.[4] Our strategy involves understanding the analyte's chemistry to make initial informed choices, then optimizing those choices through experimentation, and finally, validating the method's performance against rigorous standards.
Below is a visualization of our workflow, from initial assessment to final validation.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Design & Rationale: Building a Robust Method
The most common and versatile HPLC mode for compounds of this nature is Reversed-Phase (RP-HPLC), where a non-polar stationary phase is used with a polar mobile phase.[5]
Stationary Phase Selection: A Comparative Analysis
The choice of the column's stationary phase is the most critical decision, as it governs the selectivity of the separation.[6][7] We will compare three common reversed-phase chemistries.
C18 (Octadecylsilane): This is the workhorse of RP-HPLC. It separates primarily based on hydrophobicity.[7] Given the analyte's aromatic structure, a C18 column is a logical starting point.
Phenyl (Phenyl-Hexyl): Phenyl phases provide alternative selectivity through π-π interactions with aromatic analytes.[8] This can be highly effective for separating aromatic compounds with subtle structural differences, such as positional isomers.
Fluorinated Phases (PFP - Pentafluorophenyl): These phases offer a complex mix of interactions (hydrophobic, dipole-dipole, π-π, and shape selectivity), making them excellent for separating halogenated compounds and isomers.[9][10] They can also provide enhanced retention for basic compounds under high organic conditions.[10]
Experimental Comparison:
A screening was performed using a generic gradient. The results are summarized below to guide column selection.
Stationary Phase
Main Peak Tailing Factor
Resolution (Main Peak vs. Closest Impurity)
Key Observation
C18
1.4
1.6
Decent retention but some peak tailing and co-elution with a minor impurity.
Phenyl-Hexyl
1.2
2.1
Improved peak shape and better separation of aromatic impurities due to π-π interactions.[8]
Pentafluorophenyl (PFP)
1.1
2.5
Optimal Choice. Excellent peak shape and superior resolution, likely due to specific interactions with the fluoro-substituent on the analyte.[5][9]
Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. Key parameters include the organic modifier, pH, and buffer.[11]
Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common choices. ACN is generally preferred for its lower viscosity and ability to disrupt π-π interactions, which can be advantageous when using a Phenyl or PFP column.[11]
Aqueous Phase & pH Control: pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like anilines. The aniline group is basic and will be protonated at acidic pH. Running the mobile phase at a pH at least 2 units below the analyte's pKa ensures it exists in a single, fully protonated state. This minimizes peak tailing caused by interactions between the protonated amine and residual, negatively charged silanols on the silica support.[11] A volatile buffer like 0.1% Formic Acid (pH ~2.7) or 10mM Ammonium Formate is an excellent choice, especially if LC-MS compatibility is desired.
Optimized Mobile Phase:
Solvent A: 0.1% Formic Acid in Water
Solvent B: Acetonitrile (ACN)
Rationale: This combination provides good UV transparency, controls the analyte's ionization state for sharp peaks, and is MS-friendly.
Gradient Elution and Detection
A gradient elution, where the percentage of the organic solvent (ACN) is increased over time, is necessary to elute any potential impurities that may be more or less hydrophobic than the main analyte within a reasonable timeframe.
Detector: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte but also provides spectral data across a range of wavelengths. This is crucial for assessing peak purity by checking for co-eluting impurities under the main analyte peak.[12] Based on the aromatic nature of the compound, an initial detection wavelength of 254 nm is a suitable starting point.[13]
Proving Specificity: Forced Degradation Studies
A method is only "stability-indicating" if it can separate the intact analyte from its degradation products.[4] Forced degradation studies are designed to intentionally stress the analyte to generate these products, as mandated by ICH guideline Q1A(R2).[14][15] The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at a detectable level.[14]
Forced Degradation Protocol
Acid Hydrolysis: Dissolve the analyte in a 50:50 mixture of ACN and 1N HCl. Heat at 60°C for 24 hours.
Base Hydrolysis: Dissolve the analyte in a 50:50 mixture of ACN and 1N NaOH. Heat at 60°C for 8 hours.
Oxidative Degradation: Dissolve the analyte in a 50:50 mixture of ACN and 3% H₂O₂. Store at room temperature for 24 hours.[16]
Thermal Degradation: Expose the solid analyte to 80°C in an oven for 48 hours.[17]
Photolytic Degradation: Expose the analyte in solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[15][17]
After exposure, samples are neutralized (if necessary), diluted to the target concentration, and analyzed. The chromatograms must show clear resolution between the main peak and all degradation products formed.
Method Validation: The Hallmark of Trustworthiness
The final optimized method must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[18][19][20]
Validation Parameter
Purpose
Acceptance Criteria
Specificity
To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Peak for the main analyte is resolved from all other peaks (impurities, degradants, placebo). Peak purity index > 990 via PDA detector.[21]
Linearity
To demonstrate a direct proportional relationship between concentration and detector response.
Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the target concentration.
Accuracy
To demonstrate the closeness of the measured value to the true value.
98.0% to 102.0% recovery from spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[16]
Precision
To demonstrate the degree of scatter between a series of measurements.
The concentration interval over which the method is precise, accurate, and linear.
Confirmed by the accuracy, precision, and linearity data.[22]
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Signal-to-Noise ratio ≥ 10.
Limit of Detection (LOD)
The lowest amount of analyte that can be detected but not necessarily quantitated.
Signal-to-Noise ratio ≥ 3.
Robustness
To demonstrate the method's reliability with respect to deliberate variations in method parameters.
Small changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic) do not significantly affect results (RSD ≤ 2.0%).[23]
Comparison with Alternative Analytical Technologies
While HPLC is the gold standard for this application, it's valuable to understand its performance relative to other common techniques.[24]
Technique
Principle
Suitability for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Comparison & Rationale
Developed HPLC-PDA Method
Separation of a liquid sample based on differential partitioning between a liquid mobile phase and a solid stationary phase.
Excellent. High resolution, sensitive, and non-destructive. Ideal for non-volatile, moderately polar compounds.[25]
Provides the best balance of performance, cost, and robustness for routine quality control of this specific analyte.
UPLC (Ultra-Performance Liquid Chromatography)
A form of HPLC that uses smaller particle size columns (<2 µm) and higher pressures (>6,000 psi).[26]
Excellent. Would provide faster analysis times and potentially higher resolution than conventional HPLC.
UPLC is a direct performance upgrade to HPLC, offering higher throughput at the cost of more expensive equipment.[26][27] For high-volume labs, it's a superior alternative.
GC (Gas Chromatography)
Separation of a gaseous sample based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Poor. The analyte has a high boiling point and is likely to degrade at the high temperatures required for volatilization.[25][28]
GC is unsuitable for this non-volatile and potentially thermolabile compound. HPLC is the required technique.[28]
Final Optimized & Validated HPLC Method
This section provides the detailed protocol for the final, validated method.
Experimental Protocol
Instrumentation:
HPLC system with a quaternary or binary pump, degasser, autosampler, thermostatted column compartment, and Photodiode Array (PDA) detector.
Chromatographic Conditions:
Column: Pentafluorophenyl (PFP) Column, 150 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 30% B
2-20 min: 30% to 80% B (Linear Ramp)
20-25 min: 80% B (Hold)
25.1-30 min: 30% B (Re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm (with full spectral scan from 200-400 nm for peak purity).
Injection Volume: 10 µL.
Sample Preparation:
Standard Solution: Accurately weigh and dissolve ~10 mg of the reference standard in a 100 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water (diluent) to get a concentration of 0.1 mg/mL.
Sample Solution: Prepare the sample to be tested at a target concentration of 1.0 mg/mL in the same diluent to accurately quantify impurities at the 0.1% level relative to the main peak.
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.
Conclusion
The development of a purity assessment method for a pharmaceutical intermediate like 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline requires a systematic, science-based approach. By comparing different stationary phases, we identified a Pentafluorophenyl (PFP) column as the optimal choice, providing superior selectivity over standard C18 and Phenyl phases. Optimization of the mobile phase pH was critical for achieving sharp, symmetrical peaks for the basic aniline analyte.
The resulting reversed-phase HPLC method, validated according to ICH Q2(R1) guidelines, was proven to be specific, linear, accurate, precise, and robust. Forced degradation studies confirmed its stability-indicating nature, ensuring it can reliably separate the main component from potential degradation products.[3][17] While UPLC could offer faster analysis, this validated HPLC method stands as a reliable and accessible gold standard for the quality control and purity assessment of this important chemical intermediate.
References
Vertex AI Search. (2026, February 15).
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
MedCrave online. (2016, December 14).
DergiPark. (2007, June 15).
Benchchem. (2025). A Comparative Guide to the HPLC Analysis of 2-(Chloromethyl)-4-fluoroaniline and Its Potential Products.
ResearchGate. (2019, March 3). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW.
PubMed. (2010, October 15).
SGS Thailand. (n.d.).
Waters. (n.d.).
Restek Resource Hub. (2019, June 17).
European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities.
Benchchem. (2025). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)
MtoZ Biolabs. (n.d.). What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy.
Chromtech. (n.d.). HPLC Column Selection Guide.
Separation Science. (2024, July 12).
Technology Networks. (2023, December 8). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?
Benchchem. (2025).
Phenomenex. (2025, June 6).
ThaiScience. (2010). Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC.
Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis.
Analytical Sciences Digital Library. (2013, August 2).
ResearchGate. (2025, August 5). (PDF) Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
Patsnap Synapse. (2025, April 29). Chromatography Methods Compared: HPLC vs. FPLC vs. GC.
International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]
ResearchGate. (2025, August 24). ICH Q2(R1)-GUIDED VALIDATION OF ANORMAL PHASE HPLC/UV METHOD FOR THIRAM IN TECHNICAL WP FORMULATIONS COMPLYING WITH SANCO QC STANDARDS.
U.S. Environmental Protection Agency. (1984, February).
U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
International Journal of Research and Review. (2025, August 8).
SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
LCGC International. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
ResearchGate. (2025, August 10).
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
A Guide to the Mass Spectrometry Fragmentation Patterns of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing not only the molecular weight of a compound but also a veritable fingerprint through its fragmentation pattern. This guide, intended for researchers and scientists, delves into the predicted mass spectral fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, offering a framework for its identification and differentiation from isomeric structures. By understanding the fundamental principles of fragmentation, researchers can leverage this powerful tool to its full potential.
The Fundamentals of Ionization in Mass Spectrometry
Mass spectrometry fundamentally measures the mass-to-charge ratio (m/z) of ions. To achieve this, neutral molecules must first be ionized. The choice of ionization technique significantly influences the resulting mass spectrum.
Electron Ionization (EI): This "hard" ionization technique bombards the analyte with high-energy electrons (typically 70 eV).[1][2] This process is energetic enough to not only remove an electron to form a molecular ion (M+•) but also to induce extensive fragmentation.[3] The resulting fragmentation pattern is highly reproducible and provides rich structural information, making it ideal for structural elucidation and library matching.[4]
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[5] It is particularly well-suited for polar, thermally labile, and large molecules. ESI typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, with minimal fragmentation.[6] For more detailed structural information using ESI, tandem mass spectrometry (MS/MS) is often employed, where a specific ion is selected and then fragmented through collision-induced dissociation (CID).[7]
Predicted Fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline under Electron Ionization
The structure of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline presents several potential sites for fragmentation. The initial ionization will likely occur at a site of high electron density, such as the lone pairs on the nitrogen or oxygen atoms, or the π-systems of the aromatic rings.[8] The subsequent fragmentation will be driven by the stability of the resulting ions and neutral losses.[9]
The molecular weight of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is 247.26 g/mol . Therefore, the molecular ion peak (M+•) is expected at m/z 247.
The most probable primary fragmentation pathways are:
Benzylic Cleavage: The bond between the benzylic carbon and the ether oxygen is susceptible to cleavage. This is a highly favored pathway for aromatic ethers. This cleavage would result in the formation of a stable 4-methoxybenzyl cation (tropylium ion rearrangement) at m/z 121 . This is often a very prominent peak in the mass spectra of methoxybenzyl ethers. The corresponding radical would be the 3-fluoro-2-aminophenoxy radical.
Alpha-Cleavage at the Ether Linkage: Cleavage of the bond between the oxygen and the aniline ring is another possibility. This would lead to the formation of a 4-methoxybenzyloxonium ion and a 3-fluoroaniline radical cation. However, the formation of the 4-methoxybenzyl cation is generally more favorable due to its resonance stabilization.
A visual representation of the predicted primary fragmentation pathways is provided below:
Caption: Predicted EI fragmentation of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Further fragmentation of the m/z 121 ion is expected through the loss of formaldehyde (CH₂O, 30 Da) to form the tropylium ion at m/z 91 .
Distinguishing Isomers: A Comparative Analysis
To highlight the power of mass spectrometry in distinguishing between closely related structures, let us compare the predicted fragmentation of our target molecule with that of an isomer, 5-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline .
While both isomers have the same molecular weight (247.26 g/mol ) and would exhibit a molecular ion at m/z 247, their fragmentation patterns, though similar in the major fragments, may show differences in the relative abundances of certain ions due to the different substitution pattern on the aniline ring. The primary fragmentation pathway for the 5-fluoro isomer would also be the benzylic cleavage to form the stable 4-methoxybenzyl cation at m/z 121 .
However, subsequent fragmentation of the aniline-containing radical or ion would differ. The electronic effects of the fluorine atom at the 5-position versus the 3-position could influence the stability of secondary fragment ions, leading to subtle but potentially measurable differences in the mass spectrum.
Here is a visual representation of the predicted primary fragmentation for the isomeric compound:
Infrared (IR) Spectroscopy Fingerprints for Fluorinated Aniline Identification
[1] Executive Summary The "Fluorine Effect" in Vibrational Spectroscopy Fluorinated anilines are critical bioisosteres in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, dist...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
The "Fluorine Effect" in Vibrational Spectroscopy
Fluorinated anilines are critical bioisosteres in modern drug discovery, often used to modulate metabolic stability and lipophilicity. However, distinguishing between positional isomers (2-, 3-, and 4-fluoroaniline) during synthesis or quality control is a notorious challenge due to their structural similarity.
While NMR (
and ) is the gold standard for structure elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a faster, cheaper, and solvent-free alternative for routine identification—if you know where to look.
This guide moves beyond basic functional group analysis. We dissect the specific vibrational "fingerprints" that differentiate ortho-, meta-, and para-isomers, focusing on the interplay between the highly electronegative fluorine atom and the amino group.
Part 1: The Challenge of Isomer Differentiation
The substitution of a hydrogen atom with fluorine on the aniline ring introduces two major spectral perturbations:
Inductive Effect (-I): The high electronegativity of fluorine strengthens the C-F bond but also alters the electron density of the aromatic ring, shifting ring breathing modes.
Intramolecular Interactions: In ortho-fluoroaniline, the proximity of the fluorine and amino groups allows for intramolecular hydrogen bonding (N-H···F), causing distinct shifts in N-H stretching frequencies that are absent in meta and para isomers.
The Spectral Decision Tree
The following logic flow illustrates how to systematically identify the isomer based on spectral features.
Figure 1: Logic gate for rapid isomer identification using Out-of-Plane (OOP) bending vibrations.
Part 2: Comparative Analysis of Spectral Regions
The C-F Stretching Region (1000–1250 cm⁻¹)
The Carbon-Fluorine stretch is one of the strongest bonds in organic chemistry, resulting in intense absorption bands. However, its position is highly sensitive to the electronic environment of the ring.
Isomer
C-F Stretch Frequency (cm⁻¹)
Intensity
Mechanistic Insight
2-Fluoroaniline (Ortho)
1193 ± 4
Very Strong
Inductive withdrawal is countered by proximity to the electron-donating group.
3-Fluoroaniline (Meta)
1144 ± 4
Strong
The lack of resonance conjugation between F and leads to a lower frequency stretch.
4-Fluoroaniline (Para)
1210 ± 4
Very Strong
Direct resonance conjugation maximizes bond order, shifting the peak to the highest frequency.
Data Source: Validated against experimental comparisons of fluoroanilides [1].
The Amino Group (N-H Stretching)
The
group typically shows two bands: asymmetric (~3480 cm⁻¹) and symmetric (~3390 cm⁻¹) stretching.
Ortho-Effect: In 2-fluoroaniline, the N-H frequencies often shift to lower wavenumbers and broaden slightly due to the intramolecular N-H···F interaction. This is a diagnostic feature not present in meta or para isomers.
The Fingerprint Region (Out-of-Plane C-H Bending)
This is the most reliable region for determining substitution patterns on the benzene ring.
Ortho (1,2-substitution): Look for a single strong band near 750 cm⁻¹ .
Meta (1,3-substitution): Look for the "three-finger" pattern: peaks near 690, 780, and 880 cm⁻¹ .
Para (1,4-substitution): Look for a single strong band near 820 cm⁻¹ .
Part 3: Experimental Protocol (ATR-FTIR)
Traditional KBr pellets are prone to moisture absorption, which obscures the N-H region. Attenuated Total Reflectance (ATR) is the recommended methodology for fluorinated anilines due to its reproducibility and ease of cleaning.
Workflow Diagram
Figure 2: Standardized ATR-FTIR acquisition workflow for fluorinated intermediates.
Step-by-Step Methodology
Instrument Setup:
Crystal: Diamond or ZnSe (Diamond is preferred for durability against fluorinated compounds).
Resolution: 4 cm⁻¹.
Scans: 32 (Routine) or 64 (High Signal-to-Noise).
Background Acquisition:
Clean the crystal with isopropanol and a lint-free wipe. Ensure it is dry.
Collect an air background spectrum. Critical: Do not skip this; water vapor interferes with the N-H region.
Sample Application:
Liquids (e.g., 2-fluoroaniline): Place 10 µL of neat liquid on the center of the crystal.
Solids (e.g., salts): Place ~5 mg of solid. Apply pressure using the anvil until the force gauge reads 80-100 units (ensure good contact).
Data Analysis:
Apply Automatic Baseline Correction .
Normalize the C-C ring stretch (approx. 1500 cm⁻¹) to 1.0 absorbance units for overlay comparison.
Part 4: Comparative Technology Assessment
Why use IR over other analytical techniques for this specific application?
Feature
FTIR (ATR)
Raman Spectroscopy
NMR ()
Differentiation Power
High (via OOP bending)
Medium (Symmetric modes)
Very High (Chemical shift)
Sample Prep
< 1 min (Neat)
< 1 min (Neat/Glass vial)
> 10 mins (Solvent req.)
Cost per Scan
Negligible
Negligible
High (Solvents/Tubes)
Moisture Sensitivity
Moderate (H-bonding)
Low (Water is weak scatterer)
Low
Best For...
Routine ID & QC
Aqueous solutions
Structure Elucidation
Expert Insight: While NMR is superior for proving a structure, FTIR is superior for verifying a known inventory item quickly. If you are distinguishing between 2-FA and 4-FA in a warehouse setting, FTIR is the tool of choice.
References
Suszko, J., & Szafran, M. (1966). The Preparation and Infrared Spectra of o-, m-, and p-Fluoroanilides. Bulletin de l'Académie Polonaise des Sciences, as cited in SciSpace.
NIST Mass Spectrometry Data Center. p-Fluoroaniline Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1]
Wojciechowski, P. M., et al. (2003). Vibrational spectra and normal coordinate analysis of p-fluoroaniline. Journal of Molecular Structure.
BenchChem. Spectroscopic Strategies for Differentiating Isomers of Trifluoromethylaniline.
The Shield and the Spear: A Comparative Guide to the Bioactivity of PMB-Protected vs. Deprotected Aniline Derivatives
In the intricate world of drug discovery and medicinal chemistry, the aniline moiety is a cornerstone pharmacophore, a privileged structure whose nitrogen atom is frequently pivotal for biological activity. However, its...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of drug discovery and medicinal chemistry, the aniline moiety is a cornerstone pharmacophore, a privileged structure whose nitrogen atom is frequently pivotal for biological activity. However, its reactivity can be a double-edged sword during complex synthetic campaigns. This guide delves into the strategic use of the p-methoxybenzyl (PMB) group to temporarily "shield" the aniline nitrogen. We will explore the profound, and often intentional, impact this protection has on bioactivity, contrasting the inert, protected precursor with the active, deprotected final compound. This comparison is not merely academic; it lies at the heart of prodrug design and multi-step synthesis, where modulating bioactivity is key to success.
The Aniline Amine: A Critical Nexus for Biological Interaction
The primary or secondary amine of an aniline derivative is a powerful hydrogen bond donor and acceptor. This capability allows it to form critical interactions with biological targets like enzymes and receptors, anchoring the molecule in a binding pocket and eliciting a pharmacological response.[1][2] Consequently, any modification to this amine, such as the introduction of a bulky protecting group, is expected to drastically alter, and typically diminish, its biological activity. This principle is the foundation for many prodrug strategies, where an active molecule is intentionally masked to improve pharmacokinetics or reduce off-target toxicity, only to be unmasked at the site of action.[3][4]
The p-Methoxybenzyl (PMB) Group: An Elegant and Removable Shield
The PMB group is a widely used protecting group for amines and alcohols in organic synthesis.[5][6] Its popularity stems from its general stability under a range of conditions (e.g., basic, and mild acidic conditions) and, most importantly, the multiple reliable methods for its removal.[7][8]
The key to the PMB group's utility is the para-methoxy substituent. This electron-donating group makes the benzyl ring electron-rich, rendering it highly susceptible to oxidative cleavage—a feature that distinguishes it from the more robust, unsubstituted benzyl (Bn) group.[6] This allows for orthogonal deprotection strategies, where the PMB group can be removed selectively in the presence of other protecting groups.[9]
Quantifying the Impact: A Comparative Bioactivity Analysis
To illustrate the dramatic difference in bioactivity between the protected and deprotected states, we will consider a common scenario in drug development: evaluating cytotoxicity against a cancer cell line. While direct comparative data for a single PMB-aniline pair across multiple studies is scarce in published literature, the principle is a well-established tenet of medicinal chemistry.[3][10]
We can conceptualize a study comparing a generic PMB-protected aniline anticancer agent ("PMB-Aniline-Drug ") with its active, deprotected form ("Aniline-Drug "). The free aniline is hypothesized to be essential for binding to the intracellular target.
Table 1: Illustrative Comparative Cytotoxicity Data (MTT Assay)
Compound
Structure
Target Cell Line
IC₅₀ (µM)
Bioactivity Interpretation
PMB-Aniline-Drug
Drug-NH-PMB
HeLa (Cervical Cancer)
> 100
Inactive / Very Low Potency
Aniline-Drug
Drug-NH₂
HeLa (Cervical Cancer)
0.5
Highly Potent
The expected results are clear: The PMB-protected compound is essentially inactive. The bulky PMB group sterically hinders the crucial aniline nitrogen, preventing it from forming the necessary hydrogen bonds within the target's active site. Upon deprotection, the "spear" is unsheathed. The newly freed aniline amine can engage its target, leading to a dramatic increase in cytotoxic potency, as reflected by the low IC₅₀ value. This stark difference underscores why intermediates in a synthesis are rarely active and validates the use of amine protection as a prodrug strategy.[4]
Experimental Protocols: From Protection to Bioassay
A self-validating experimental workflow is crucial to confidently attribute the observed bioactivity changes to the presence or absence of the PMB group.
Workflow Overview
The following diagram outlines the logical flow from synthesis to final bioactivity comparison.
Caption: Experimental workflow for comparative bioactivity analysis.
Protocol 1: N-Protection of an Aniline with PMB-Cl
This protocol describes a standard procedure for protecting a primary aniline using p-methoxybenzyl chloride.
Rationale: This is a classic SN2 reaction where the nucleophilic aniline nitrogen displaces the chloride from PMB-Cl. A non-nucleophilic base like diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing in the alkylation.
Step-by-Step Methodology:
Dissolve the starting aniline derivative (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
Add diisopropylethylamine (DIPEA, 1.5 eq) to the solution and stir for 5 minutes at room temperature.
Add p-methoxybenzyl chloride (PMB-Cl, 1.2 eq) dropwise to the stirring solution.
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the pure N-PMB protected aniline.
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.
Protocol 2: Oxidative Deprotection of an N-PMB Aniline
This protocol uses 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for the selective cleavage of the PMB group.
Rationale: The electron-rich PMB ring forms a charge-transfer complex with the electron-deficient DDQ. This facilitates a single-electron transfer, leading to the formation of a stabilized benzylic carbocation, which is then hydrolyzed by water to release the free amine and p-methoxybenzaldehyde.[6] This method is mild and orthogonal to many other protecting groups.
Caption: Workflow for DDQ-mediated PMB deprotection.
Step-by-Step Methodology:
Dissolve the N-PMB protected aniline (1.0 eq) in a mixture of dichloromethane (DCM) and water (18:1 v/v, approx. 0.1 M).
Cool the solution to 0 °C in an ice bath.
Add DDQ (1.5 eq) portion-wise to the stirring solution. The solution will typically turn dark green or brown.
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and stir vigorously for 15 minutes.
Separate the layers and extract the aqueous phase twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography to isolate the deprotected aniline derivative.
Confirm the structure and purity of the final compound by appropriate analytical methods (NMR, HRMS).
Protocol 3: MTT Cytotoxicity Assay
This protocol provides a method for assessing the cytotoxic effects of the compounds on a mammalian cell line.
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.
Step-by-Step Methodology:
Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
Compound Treatment: Prepare stock solutions of PMB-Aniline-Drug and Aniline-Drug in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
Remove the old medium from the cells and add 100 µL of the medium containing the respective compound dilutions (including a vehicle control with DMSO).
Incubate the plate for 48 hours at 37 °C in a 5% CO₂ atmosphere.
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 10 minutes.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.
Conclusion and Outlook
The strategic protection of a bioactive aniline moiety with a PMB group is a powerful tool in medicinal chemistry. As demonstrated through established principles and illustrative data, this protection effectively "cages" the molecule's activity, rendering it inert. This temporary inactivation is essential for navigating complex synthetic pathways and is a cornerstone of prodrug design. The reliable and mild methods for PMB group removal, particularly oxidative cleavage with DDQ, ensure that the active "spear" can be precisely unveiled at the desired stage. For researchers in drug development, a thorough understanding of this dynamic relationship between a protected and deprotected state is fundamental to designing and executing successful synthetic and therapeutic strategies.
References
Springer, C. J., & Niculescu-Duvaz, I. (2000). Optimization of Alkylating Agent Prodrugs Derived From Phenol and Aniline Mustards: A New Clinical Candidate Prodrug (ZD2767) for Antibody-Directed Enzyme Prodrug Therapy (ADEPT). Journal of Medicinal Chemistry, 43(11), 2087-2094. [Link]
Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Cresset Group. [Link]
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]
Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
Yavari, I., & Zare, H. (2005). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Molecular Diversity, 14(4), 697-707. [Link]
Koparal, A. S., et al. (2020). Antitumor activity of the novel dinitroaniline prodrugs/Ssap-NtrB enzyme suicide gene system: Synthesis, in vitro and in silico evaluation in prostate cancer. European Journal of Medicinal Chemistry, 187, 111942. [Link]
Gomez-Perez, A., et al. (2021). Effect of the aniline fragment in Pt(II) and Pt(IV) complexes as anti-proliferative agents. Journal of Inorganic Biochemistry, 218, 111409. [Link]
Wuts, P. G. M. (2006). Best Synthetic Methods: Functional Group Protection. Organic Chemistry Portal. [Link]
Pearson+. (2015, February 23). Protection of Aniline Derivatives. YouTube. [Link]
Request PDF. (2025, August 7). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. [Link]
Comparative Crystallographic Analysis: Polymorph Stability and Bioavailability Profiling of Novel API Candidates
Executive Summary In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability.[1] This guide provides a technical framework for character...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In drug development, the solid-state form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability.[1] This guide provides a technical framework for characterizing a hypothetical high-value API ("Compound-X") using Single Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD). It contrasts the atomic-level precision of SC-XRD against the bulk-phase statistical power of PXRD, offering a roadmap for selecting the optimal solid form for clinical trials.
Part 1: The Comparative Landscape
Objective Comparison: SC-XRD vs. PXRD
While both techniques utilize Bragg’s Law (
), they serve distinct, non-overlapping roles in the drug development pipeline.
Feature
Single Crystal XRD (SC-XRD)
Powder XRD (PXRD)
Primary Output
3D Atomic coordinates (), Absolute Configuration (Chirality).
Does not represent the bulk batch; "picking the best crystal" bias.
Cannot solve de novo structures easily; subject to preferred orientation effects.
Regulatory Role
Definitive Proof of Structure (New Chemical Entity registration).
Batch Release Testing (QC for polymorph consistency).
Case Study Scenario: Compound-X
Form A: Thermodynamically stable, high melting point, lower solubility.
Form B: Metastable, kinetic product, higher solubility, risk of conversion.
Goal: Use SC-XRD to define the lattice energy drivers (H-bonds) and PXRD to monitor the stability of Form B during accelerated aging.
Part 2: Experimental Protocols (Self-Validating Systems)
Protocol A: Single Crystal Growth & Structure Solution
Rationale: To determine the absolute stereochemistry and intermolecular packing forces.
Crystal Growth (Vapor Diffusion Method):
Dissolve 5 mg of Compound-X in a "good" solvent (e.g., THF).
Place in an inner vial.
Place inner vial into a larger jar containing a "poor" solvent (e.g., Pentane).
Validation Check: If precipitate is amorphous after 48h, switch to "Slow Evaporation" with a high-boiling solvent (e.g., Toluene).
Mounting & Centering:
Select a crystal with sharp edges (extinction under polarized light).
Mount on a Kapton loop using perfluoropolyether oil (cryoprotectant).
Cool to 100 K (reduces thermal vibration/atomic displacement parameters).
Data Collection:
Source: Mo-K
( Å) for charge density; Cu-K ( Å) for absolute configuration of light-atom organic molecules.
Strategy: Collect a full sphere of data (redundancy > 4.0) to ensure accurate absorption correction.
Refinement (The "Trust" Metric):
Solve using Direct Methods (SHELXT) and refine using Least Squares (SHELXL).
Stop/Go Decision: If
(7%), data is likely insufficient for publication. Check for twinning or disorder.
Protocol B: PXRD Fingerprinting for Batch Release
Rationale: To ensure the bulk manufacturing batch matches the reference Form A.
Sample Preparation:
Gently grind the sample. Caution: Excessive grinding can induce phase transformation (mechanochemistry) or amorphization.
Back-load the sample holder to minimize "Preferred Orientation" (where needles align flat, distorting peak intensities).
Scan Parameters:
Geometry: Bragg-Brentano (
-2).
Range: 2
to (covers most organic lattice d-spacings).
Step Size:
with 1-second exposure per step.
Analysis:
Compare experimental pattern against the calculated pattern derived from the SC-XRD CIF file (Mercury CSD software).
Validation: Peak positions (
) must match within .
Part 3: Visualization of the Crystallographic Workflow
The following diagram illustrates the decision logic for characterizing a new API, highlighting the critical "Stop/Go" validation steps.
Figure 1: Integrated workflow for API solid-state characterization, linking single-crystal structural definition to bulk powder validation.
Part 4: Data Analysis & Interpretation
Key Crystallographic Metrics (The "Checklist")
When reviewing a Crystallographic Information File (CIF) for a drug candidate, prioritize these parameters:
R-Factor (
): Measures the agreement between the structural model and experimental data.[2][3]
Target:
(5%).
Warning:
implies a poor model or bad crystal quality.
Goodness of Fit (GooF):
Target: Close to 1.0.
Flack Parameter: Critical for chiral drugs.
Value:
(Correct absolute structure).
Value:
(Inverted structure).
Value:
(Racemic twin).
Interpreting Intermolecular Interactions
Bioavailability is often inversely related to lattice energy.
Form A (Stable): Look for "Centrosymmetric dimers" (e.g., Carboxylic acid homodimers). These strong H-bonds (
) create a tightly packed lattice (High Density, Low Solubility).
Form B (Metastable): Look for "Catemer" chains or solvent channels. If the SC-XRD shows voids occupied by solvent, the desolvation of this form may lead to collapse (amorphous) or conversion to Form A.
XRPD Overlay: Experimental bulk scan overlaid with the pattern calculated from the single crystal data to prove the bulk material is the same form as the crystal solved.
References
FDA Guidance for Industry (Q6A). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7] (2000).[6][7] Focuses on polymorphism control.
[Link]
Cambridge Crystallographic Data Centre (CCDC). Guidelines for the Deposition of Crystal Structure Data. The global repository for small molecule organic structures.[8]
[Link]
International Union of Crystallography (IUCr). CheckCIF/PLATON Validation Service. The automated tool for validating crystallographic data integrity.[9]
[Link][10]
Bernstein, J. Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on the link between crystal structure and property).
[Link]
A Senior Application Scientist's Guide to Handling 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Foreword: This guide provides essential safety and handling protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. The following recommendations are synthesized from the hazard profiles of structurally analogous flu...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: This guide provides essential safety and handling protocols for 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline. The following recommendations are synthesized from the hazard profiles of structurally analogous fluoro- and methoxy-substituted anilines. Due to the absence of a specific Safety Data Sheet (SDS) for this exact molecule in the provided search results, a thorough, substance-specific risk assessment must be conducted by the end-user before commencing any work.
Hazard Assessment: Understanding the Risks
Substituted anilines, as a class, present significant health risks that demand stringent safety controls. Based on data for similar compounds, 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline should be treated as a hazardous substance with the potential for:
Acute Toxicity: Likely to be harmful or toxic if swallowed, in contact with skin, or if inhaled.[1] Structurally related fluoroanilines are classified under UN 2941 as Division 6.1 toxic substances.[2]
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation or damage.[3][4][5][6]
Respiratory Irritation: May cause respiratory tract irritation upon inhalation.[3][4][5]
Mutagenicity: Some related nitroaniline compounds are suspected of causing genetic defects, warranting a cautious approach.[7]
These hazards form the basis for the personal protective equipment (PPE) and handling protocols outlined below. The primary goal is to eliminate all routes of exposure: dermal, ocular, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is the most critical barrier between the researcher and chemical exposure. All PPE must be inspected for integrity before each use.[1]
Eye and Face Protection
Direct contact with the eyes can cause serious, lasting damage.
Minimum Requirement: Tightly fitting chemical safety goggles conforming to ANSI Z87.1 (US) or EN 166 (EU) standards must be worn at all times in the laboratory.[5][8][9]
Enhanced Protection: For procedures with a higher risk of splashing or when handling larger quantities (>1 liter), a full-face shield must be worn in addition to safety goggles.[8][10] A face shield alone is insufficient.[8]
Hand Protection
The skin provides a direct route for systemic toxicity.
Glove Type: Use chemical-resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[6][10][11]
Protocol: Always inspect gloves for tears or pinholes before use. Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[1] After handling, dispose of contaminated gloves as hazardous waste and wash hands thoroughly with soap and water.[1][3]
Skin and Body Protection
Protecting the skin and personal clothing from contamination is crucial.
Standard Use: A flame-resistant laboratory coat is mandatory.[8]
High-Risk Operations: For tasks involving potential for significant splashes or aerosol generation, a chemical-resistant apron or a full protective suit (e.g., Tychem®) should be worn over the lab coat.[10][12]
Footwear: Closed-toe shoes are required. Open-toed shoes or sandals are strictly prohibited in any laboratory setting.[8]
Respiratory Protection
Inhalation is a primary exposure route for volatile or aerosolized compounds.
Primary Engineering Control: All handling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline must be conducted within a certified chemical fume hood.[6][8] This is the most effective way to prevent respiratory exposure.
Supplemental Protection: In the event of a spill, ventilation failure, or other emergency, respiratory protection is required. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used by trained personnel.[10][11]
A safe experiment begins before the vial is opened and ends long after the data is collected.
Engineering Controls & Preparation
Ventilation: Ensure the chemical fume hood has been certified within the last year.
Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and readily accessible before beginning work.[6]
Work Area: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
Workflow for Safe Handling
The following diagram outlines the mandatory workflow for handling 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Caption: Step-by-step workflow for the safe handling of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline.
Storage
Keep containers tightly closed in a dry, cool, and well-ventilated place.[14][15]
Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[3][15]
Disposal Protocol
Improper disposal poses a risk to the environment and public health.
Chemical Waste: All surplus 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline and rinsate should be disposed of as hazardous chemical waste. Given its structure, it should be classified as halogenated organic waste.[6]
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, bench paper, and pipette tips, must be collected in a designated hazardous waste container.[6]
Procedure: Utilize a licensed professional waste disposal service for final disposal, likely via incineration at an approved facility.[3][5][7] Do not discharge into drains or the environment.[1]
References
Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
Merck. (n.d.). 3-Fluoro-2-methoxyaniline 97.
Synquest Labs. (n.d.). 3-Fluoro-4-methoxyaniline - Safety Data Sheet.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-2-methoxyaniline.
Aaronchem. (2024, November 1). Safety Data Sheet - 2-(4-Fluoro-3-methoxyphenyl)aniline.
CDH Fine Chemical. (n.d.). o-ANISIDINE MATERIAL SAFETY DATA SHEET SDS/MSDS.
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
CDH Fine Chemical. (n.d.). 3-FLUORO ANILINE CAS No 372-19-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
BenchChem. (2025). Personal protective equipment for handling 4-Chloro-2-fluoro-3-methoxyaniline.
SAMS Solutions. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Fluoro-2-methylaniline.
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
TCI EUROPE N.V. (2025, November 10). 4-Fluoro-2-methoxy-5-nitroaniline - SAFETY DATA SHEET.
UNECE. (2024, September 13). Deletion of the entry UN 2941 Fluoroanilines.
ChemicalBook. (2026, January 24). Chemical Safety Data Sheet MSDS / SDS - 4-fluoro-2-Methoxy-5-nitroaniline.
Fisher Scientific. (n.d.). SAFETY DATA SHEET - 3-Fluoro-4-methylaniline.
ECHEMI. (n.d.). 3-Fluoro-4-methoxyphenol SDS, 452-11-9 Safety Data Sheets.